4-Methylpiperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-7-3-2-6-5(8)4-7/h2-4H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIZTDNKHOCNAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547170 | |
| Record name | 4-Methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34770-60-0 | |
| Record name | 4-Methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3-oxopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methylpiperazin-2-one physical and chemical properties
An In-depth Technical Guide to 4-Methylpiperazin-2-one
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological significance of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Compound Identification
This compound is a heterocyclic organic compound and a derivative of piperazine. It features a methyl group at the 4-position and a carbonyl group at the 2-position of the piperazine ring. This scaffold is of significant interest in medicinal chemistry.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | N-Methylpiperazinone, 1-Methyl-3-piperizinone, 4-Methyl-2-piperazinone, 1-Methylpiperazin-3-one, 1-Methyl-3-oxopiperazine |
| CAS Number | 34770-60-0[1][2][3] |
| Molecular Formula | C₅H₁₀N₂O[1][2][3][4] |
| SMILES | O=C1NCCN(C)C1[2] |
| InChIKey | KVIZTDNKHOCNAM-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. The compound is a white to light yellow crystalline solid at room temperature.[1] It is slightly soluble in water but shows solubility in some organic solvents.[1]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molar Mass | 114.15 g/mol | [1][3][4] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 85-89 °C | [1] |
| Boiling Point | 261 °C | [1] |
| Density | 1.037 g/cm³ | [1] |
| Flash Point | 112 °C | [1] |
| Water Solubility | Slightly soluble | [1] |
Table 2: Chemical and Safety Properties of this compound
| Property | Value / Information | Source |
| pKa (Predicted) | 15.58 ± 0.20 | [1] |
| Stability | Chemically stable under standard ambient conditions. Moisture sensitive. | [1][5] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][2] |
| Hazards | Irritating to eyes, respiratory system, and skin. | [1] |
Experimental Protocols
General Synthesis Pathway
The synthesis of piperazin-2-ones can be achieved through various strategies, often involving cyclization reactions. A common approach is the intramolecular cyclization of an N-substituted ethylenediamine derivative. While specific literature detailing a high-yield synthesis for this compound is not abundant, a plausible and widely utilized method involves the reaction between an activated acetic acid derivative and N-methylethylenediamine, followed by cyclization.
Representative Protocol: Synthesis via Cyclization
-
Reaction Setup: To a solution of N-methylethylenediamine (1.1 equivalents) in a suitable solvent such as toluene or xylene, slowly add ethyl chloroacetate (1 equivalent).
-
Condensation: The reaction mixture is heated to reflux for 4-6 hours to facilitate the initial N-alkylation. A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl byproduct.
-
Cyclization: After the initial condensation, a strong base like sodium ethoxide is added to the reaction mixture, and heating is continued for another 8-12 hours to promote intramolecular cyclization via amide formation, yielding this compound.
-
Workup and Purification: The reaction is cooled to room temperature and quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography or recrystallization to yield the final product.
Analytical Characterization
The identity and purity of synthesized this compound are typically confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A solution of the compound in a deuterated solvent (e.g., CDCl₃) is prepared. The spectrum is expected to show distinct signals for the methyl protons, and the four non-equivalent methylene protons on the piperazinone ring, as well as a signal for the N-H proton.
-
¹³C NMR: The spectrum will confirm the presence of the carbonyl carbon, the methyl carbon, and the methylene carbons of the heterocyclic ring.
-
-
Mass Spectrometry (MS):
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is used to determine the molecular weight of the compound and assess its purity. The sample is dissolved in a suitable solvent (e.g., methanol/water mixture), injected into the LC system, and the eluent is analyzed by the mass spectrometer. The expected molecular ion peak [M+H]⁺ would be at m/z 115.16.[6]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity is assessed by dissolving the compound in the mobile phase and injecting it into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. A single major peak indicates a high degree of purity.
-
Biological Activity and Signaling Pathways
The piperazin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[7] Derivatives have been investigated for various therapeutic applications.
-
Anticancer Activity: Certain piperazin-2-one derivatives have demonstrated significant potential as anticancer agents.[7] A key mechanism of action is the inhibition of farnesyltransferase. This enzyme is critical for the post-translational modification of Ras proteins, which are small GTPases that act as molecular switches in cell signaling. By inhibiting farnesyltransferase, these compounds can disrupt the Ras signaling cascade (Ras-Raf-MEK-ERK pathway), which is often overactive in many human cancers, thereby reducing cell proliferation and promoting apoptosis.[7]
-
Antimicrobial and Other Activities: Various derivatives of the piperazine and piperazinone core have shown promising antibacterial and antifungal activities.[8][9][10] Furthermore, the scaffold has been explored for developing agents with neuroprotective properties and as ligands for specific receptors, such as serotonin receptors.[7][11]
References
- 1. chembk.com [chembk.com]
- 2. 34770-60-0|this compound|BLD Pharm [bldpharm.com]
- 3. Matrix Scientific 4-METHYLPIPERAZIN-2-ONE4-MET-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. 1-Methylpiperazin-2-one | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity of (2-Substituted-4-methylthiazol-5-yl) (4-substituted piperazin-1-yl)methanone Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 11. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylpiperazin-2-one: A Technical Guide for Researchers
CAS Number: 34770-60-0[1] Molecular Formula: C₅H₁₀N₂O Molecular Weight: 114.15 g/mol
This technical guide provides a comprehensive overview of 4-Methylpiperazin-2-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this molecule is limited in publicly available literature, this document consolidates foundational knowledge and presents plausible experimental approaches based on analogous piperazin-2-one derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 34770-60-0 | [1] |
| Molecular Formula | C₅H₁₀N₂O | |
| Molecular Weight | 114.15 g/mol | |
| Alternate Names | 1-Methyl-3-oxopiperazine | [1] |
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not extensively documented, a plausible synthetic route can be extrapolated from general methods for piperazin-2-one synthesis. A common approach involves the cyclization of an appropriate N-substituted ethylenediamine derivative.
Proposed Synthetic Workflow
A potential synthetic pathway to this compound is outlined below. This process would likely involve the reaction of N-methylethylenediamine with an α-haloacetyl halide, followed by an intramolecular cyclization.
Experimental Protocol: General Synthesis of Piperazin-2-ones
The following is a generalized protocol that could be adapted for the synthesis of this compound.
-
Acylation: To a cooled (0 °C) solution of N-methylethylenediamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in a suitable aprotic solvent (e.g., dichloromethane), slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.
-
Cyclization: Add a stronger base (e.g., potassium carbonate or sodium hydride) to the reaction mixture to facilitate the intramolecular cyclization. The reaction may require heating.
-
Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic methods. Expected spectral data, based on similar N-methylpiperazine structures, are summarized below.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the N-methyl group (singlet, ~2.3-2.5 ppm), and methylene protons of the piperazinone ring (multiplets or triplets, ~2.5-3.5 ppm).[2] |
| ¹³C NMR | Resonances for the carbonyl carbon (~165-175 ppm), the N-methyl carbon (~45-50 ppm), and the two distinct methylene carbons of the piperazinone ring. |
| IR Spectroscopy | A strong absorption band for the amide carbonyl group (C=O) around 1650-1680 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 114.15). |
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound have not been extensively reported, the broader class of piperazin-2-one and N-methylpiperazine derivatives has shown a wide range of pharmacological effects. These include anticancer, antimicrobial, and enzyme inhibitory activities.[3]
Derivatives of N-methylpiperazine have been investigated as inhibitors of various enzymes, including monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases.[4] Furthermore, some complex molecules containing the 4-methylpiperazine moiety have been shown to modulate the p53 signaling pathway, a critical regulator of cell cycle and apoptosis that is often dysregulated in cancer.[5]
Hypothetical Signaling Pathway Involvement
The diagram below illustrates a simplified representation of a generic kinase signaling pathway that is a common target for anticancer drugs containing piperazine scaffolds. Inhibition of such pathways can lead to decreased cell proliferation and survival.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
References
An In-depth Technical Guide to the Solubility of 4-Methylpiperazin-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a strong theoretical framework for its solubility, detailed experimental protocols for its determination, and a plausible synthetic route.
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented. However, based on the general principles of solubility and the chemical nature of similar piperazinone structures, a qualitative solubility profile can be predicted. The presence of a polar lactam group and a tertiary amine suggests that this compound will exhibit a range of solubilities depending on the solvent's polarity, hydrogen bonding capability, and dielectric constant.
The following table summarizes the expected qualitative solubility of this compound in various common organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination.
Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | Capable of hydrogen bonding with the carbonyl oxygen and the nitrogen atoms. |
| Aprotic Polar | Acetone, Ethyl Acetate | Moderate to High | Good dipole-dipole interactions with the polar lactam moiety. |
| Dichloromethane | Moderate | Can act as a hydrogen bond acceptor and has a moderate dielectric constant. | |
| Acetonitrile | Moderate | Aprotic polar solvent capable of strong dipole-dipole interactions. | |
| Dimethylformamide (DMF) | High | Highly polar aprotic solvent, effective at solvating polar molecules. | |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. | |
| Non-polar | Toluene, Hexane | Low to Insoluble | "Like dissolves like" principle; the polar nature of this compound is incompatible with non-polar solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers have some polarity but are weaker hydrogen bond acceptors compared to ketones or esters. |
Experimental Protocols
2.1. Determination of Equilibrium Solubility (Shake-Flask Method)
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1][2] This protocol is a generalized procedure that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, acetone, ethyl acetate)
-
Analytical balance
-
Vials with sealed caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) if the compound is volatile and thermally stable.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add a known volume of the selected organic solvent to several vials.
-
Add an excess amount of solid this compound to each vial to ensure that a saturated solution is formed in equilibrium with the solid phase.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.[1]
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method such as HPLC or GC.[3][4]
-
Construct a calibration curve from the analysis of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the saturated solution.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 g of solvent, mg/mL, or mol/L, based on the determined concentration.
-
2.2. Synthesis of this compound
While a specific protocol for the synthesis of this compound was not found, a plausible route can be adapted from general methods for synthesizing piperazin-2-one derivatives.[5][6][7] A common approach involves the cyclization of an N-substituted ethylenediamine derivative with an α-haloacetyl halide or a related reagent.
Proposed Synthetic Pathway:
A potential two-step synthesis could involve the reaction of N-methylethylenediamine with an appropriate C2 synthon followed by cyclization. For example, a reaction with chloroacetyl chloride followed by base-mediated cyclization.
Step 1: Acylation of N-methylethylenediamine
-
Dissolve N-methylethylenediamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in the same solvent dropwise, maintaining the temperature below 5 °C. An excess of the diamine or the addition of a non-nucleophilic base (e.g., triethylamine) can be used to neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, drying the organic layer, and concentrating it under reduced pressure.
Step 2: Intramolecular Cyclization
-
Dissolve the crude product from Step 1 in a suitable solvent such as ethanol or methanol.
-
Add a base, such as sodium ethoxide or potassium carbonate, to promote the intramolecular nucleophilic substitution (cyclization).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography or recrystallization.
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Diagram 2: Proposed Synthesis of this compound
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. rsc.org [rsc.org]
- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
4-Methylpiperazin-2-one pKa and acid-base characteristics
An In-Depth Technical Guide to the pKa and Acid-Base Characteristics of 4-Methylpiperazin-2-one
Abstract
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its acid-base properties is critical for predicting its physiological behavior, including solubility, membrane permeability, and receptor interactions. This document provides a comprehensive overview of the pKa and acid-base characteristics of this compound, including quantitative data, a detailed experimental protocol for pKa determination, and a logical diagram of its acid-base equilibria. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Ionizable Groups
This compound possesses a six-membered ring containing two nitrogen atoms and a carbonyl group. This structure features two key ionizable sites that define its acid-base profile:
-
A Basic Tertiary Amine (N-4): The nitrogen atom at position 4 is a tertiary amine. Its lone pair of electrons can accept a proton, making it a Brønsted-Lowry base.
-
A Weakly Acidic Amide (N-1): The nitrogen atom at position 1 is part of an amide functional group. The proton on this nitrogen is very weakly acidic and can be removed under strongly basic conditions.
Acid-Base Characteristics
The electronic environment of the two nitrogen atoms in this compound dictates their distinct acid-base properties.
Basicity
The primary basic center of the molecule is the tertiary amine nitrogen (N-4). The basicity of this nitrogen is influenced by several factors:
-
Hybridization: The nitrogen is sp³ hybridized, and its lone pair resides in an sp³ orbital, making it available for protonation.
-
Inductive Effects: The methyl group at position 4 is an electron-donating group, which slightly increases the electron density on the nitrogen, thereby enhancing its basicity. However, the adjacent carbonyl group at position 2 exerts a strong electron-withdrawing inductive effect, which significantly reduces the electron density on the N-4 nitrogen, making it less basic than non-acylated piperazines like N-methylpiperazine.[1][2]
Acidity
The amide nitrogen (N-1) is generally not basic.[2] The lone pair of electrons on this nitrogen is delocalized by resonance with the adjacent carbonyl group, making it unavailable for protonation.[2][3] This resonance stabilization also accounts for the weak acidity of the N-H proton. Deprotonation under strong basic conditions results in a resonance-stabilized amidate anion. Due to this stabilization, amides are significantly more acidic than amines but are still very weak acids.[1]
Quantitative Data: pKa Values
The acid-base properties of this compound can be quantified by its pKa values. The molecule has two distinct pKa values corresponding to the two ionizable sites.
| Ionizable Group | pKa Type | Predicted pKa Value | Description |
| Conjugate acid of Tertiary Amine (N-4) | pKa (Basic) | ~7.5 - 8.5 | Represents the equilibrium between the protonated tertiary amine and the neutral molecule. This value is an estimate based on structurally similar compounds.[4] |
| Amide Proton (N-1) | pKa (Acidic) | 15.58 ± 0.20 | Represents the equilibrium for the dissociation of the amide N-H proton. This value indicates very weak acidity.[5] |
Diagram of Acid-Base Equilibria
The following diagram illustrates the protonation and deprotonation equilibria for this compound.
Caption: Acid-base equilibria of this compound.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds.[6][7] The following protocol outlines the determination of the pKa of the basic tertiary amine in this compound.
Materials and Equipment
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
High-purity water (degassed to remove CO₂)
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
-
Beaker or titration vessel
Experimental Workflow Diagram
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Procedure
-
Preparation: Accurately weigh a known amount of this compound and dissolve it in a specific volume of high-purity, CO₂-free water in the titration vessel.
-
Setup: Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode. Position the tip of the burette containing the standardized HCl solution below the surface of the sample solution.
-
Titration: Begin stirring the solution. Add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (Veq), where all the basic amine has been neutralized.
-
Determine the volume at the half-equivalence point (Veq/2).
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point (Henderson-Hasselbalch equation: pH = pKa when [base] = [conjugate acid]).
-
Conclusion
This compound is an amphiphilic molecule with a moderately basic tertiary amine (pKa of conjugate acid ≈ 7.5-8.5) and a very weakly acidic amide proton (pKa ≈ 15.6). The basicity of the N-4 amine is attenuated by the inductive effect of the neighboring carbonyl group. These acid-base characteristics are fundamental to its behavior in pharmaceutical and biological systems, influencing its charge state, solubility, and interactions at physiological pH. Accurate determination of its pKa values, for which a potentiometric titration protocol is provided, is essential for its effective application in research and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-[(4-chlorophenyl)methyl]piperazin-2-one | 701208-33-5 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uregina.scholaris.ca [uregina.scholaris.ca]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure and dynamics of chemical entities. This technical guide is intended to provide a comprehensive overview of the ¹H and ¹³C NMR spectral data for the compound 4-Methylpiperazin-2-one. However, a thorough search of publicly available scientific literature and spectral databases did not yield a complete and explicitly assigned set of experimental ¹H and ¹³C NMR data for this compound.
This guide will, therefore, outline the expected spectral features based on the chemical structure of this compound, provide a standardized experimental protocol for acquiring such data, and present a logical framework for its analysis and interpretation. The content is structured to be a valuable resource for researchers involved in the synthesis, characterization, and application of this and structurally related compounds.
Chemical Structure and Expected NMR Signals
This compound possesses a heterocyclic core with distinct proton and carbon environments that are expected to give rise to a characteristic NMR signature.
Structure and Atom Numbering:
To facilitate the discussion of NMR data, a standardized numbering system for the atoms in this compound is proposed.
Expected ¹H NMR Spectral Data
Based on the structure, the following proton signals are anticipated:
-
N-H (N1): A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.
-
Methylene Protons (C3-H₂ and C5-H₂): These protons are diastereotopic and are expected to appear as complex multiplets. The protons on C3, being adjacent to the carbonyl group, are expected to be deshielded and resonate at a lower field compared to the protons on C5.
-
Methylene Protons (C6-H₂): These protons, adjacent to the N-H group, will likely appear as a multiplet.
-
N-Methyl Protons (N4-CH₃): A sharp singlet, typically appearing in the upfield region of the spectrum.
Expected ¹³C NMR Spectral Data
The carbon skeleton of this compound should exhibit distinct signals for each carbon atom:
-
Carbonyl Carbon (C2): This will be the most downfield signal, characteristic of a carbonyl group in an amide.
-
Methylene Carbons (C3, C5, and C6): Three distinct signals are expected for the methylene carbons in the piperazinone ring. The chemical shifts will be influenced by their proximity to the nitrogen and carbonyl functionalities.
-
N-Methyl Carbon (N4-CH₃): A signal in the upfield region, characteristic of a methyl group attached to a nitrogen atom.
Standardized Experimental Protocol for NMR Data Acquisition
To ensure the reproducibility and accuracy of NMR data, a standardized experimental protocol is crucial.
Experimental Workflow:
Instrumentation
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Probe: A standard 5 mm broadband probe.
Sample Preparation
-
Compound: High purity this compound.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like N-H.
-
Concentration: Approximately 5-10 mg of the compound dissolved in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.
Data Acquisition Parameters
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16 scans.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on the concentration.
-
Relaxation delay: 2-5 seconds.
-
Data Presentation and Interpretation
Once acquired, the NMR data should be presented in a clear and structured format.
Tabulated Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH (N1) | Variable | broad singlet | 1H | - |
| CH ₂ (C3) | 3.0 - 3.5 | multiplet | 2H | - |
| CH ₂ (C5) | 2.5 - 3.0 | multiplet | 2H | - |
| CH ₂ (C6) | 2.8 - 3.3 | multiplet | 2H | - |
| N-CH ₃ (N4) | 2.2 - 2.5 | singlet | 3H | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (C2) | 165 - 175 |
| C H₂ (C3) | 50 - 60 |
| C H₂ (C5) | 45 - 55 |
| C H₂ (C6) | 40 - 50 |
| N-C H₃ (N4) | 35 - 45 |
Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the experimental conditions.
Conclusion and Future Outlook
An In-Depth Technical Guide to the NMR Spectral Interpretation of 4-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methylpiperazin-2-one. Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages predictive models and comparative analysis with structurally related molecules to offer a thorough interpretation. This document is intended to assist researchers in identifying and characterizing this compound in complex mixtures and understanding its structural features through NMR spectroscopy.
Predicted NMR Data Presentation
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons in this compound. These predictions are based on computational algorithms that analyze the molecule's structure and electronic environment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 (a) | 3.2 - 3.4 | Singlet | 2H |
| H-5 (b) | 2.6 - 2.8 | Triplet | 2H |
| H-6 (c) | 2.4 - 2.6 | Triplet | 2H |
| N-CH₃ (d) | 2.3 - 2.5 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| C-2 (Carbonyl) | 165 - 175 |
| C-3 | 50 - 55 |
| C-5 | 50 - 55 |
| C-6 | 45 - 50 |
| N-CH₃ | 40 - 45 |
Interpretation of Predicted Spectra
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals. The methylene protons adjacent to the carbonyl group (H-3) are anticipated to appear as a singlet in the range of 3.2-3.4 ppm. The methylene protons at the 5- and 6-positions (H-5 and H-6) are expected to appear as triplets due to coupling with each other, with chemical shifts in the 2.4-2.8 ppm range. The methyl group protons attached to the nitrogen (N-CH₃) are predicted to be a singlet at approximately 2.3-2.5 ppm.
The predicted ¹³C NMR spectrum is expected to display five signals. The carbonyl carbon (C-2) is the most deshielded and is predicted to have a chemical shift in the 165-175 ppm region. The methylene carbons of the piperazine ring (C-3, C-5, and C-6) are expected to resonate between 45 and 55 ppm. The methyl carbon (N-CH₃) is predicted to appear in the 40-45 ppm range.
Experimental Protocols
The following sections detail the standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Purity: The sample of this compound should be of high purity, free from paramagnetic impurities and solid particles, which can broaden spectral lines.
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is required. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for organic molecules. The choice of solvent can slightly influence the chemical shifts.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1] For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.[1]
-
Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a zero reference point for the chemical shift scale.
-
Sample Tube: The solution is transferred to a clean, high-quality 5 mm NMR tube.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
-
Spectral Width: A spectral width of 12-16 ppm is usually sufficient for most organic molecules.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal by collapsing carbon-proton couplings.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A wider spectral width of 200-240 ppm is necessary to cover the range of carbon chemical shifts.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
Data Processing
The raw data (Free Induction Decay - FID) is processed to obtain the final spectrum.
-
Fourier Transform: The FID is converted from the time domain to the frequency domain through a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to the internal standard (TMS at 0 ppm).
-
Integration: For ¹H NMR spectra, the area under each peak is integrated to determine the relative number of protons giving rise to the signal.
Mandatory Visualizations
The following diagrams illustrate the structure of this compound and the logical workflow of NMR spectral interpretation.
References
Unveiling the Molecular Signature: A Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical techniques used to characterize 4-Methylpiperazin-2-one, a heterocyclic compound of interest in pharmaceutical development. By leveraging Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), researchers can elucidate its molecular structure, confirm its identity, and assess its purity. This document outlines the predicted spectral characteristics, detailed experimental protocols, and a logical workflow for the analysis of this compound.
Predicted Spectroscopic Data of this compound
While specific experimental spectra for this compound are not widely published, its characteristic spectroscopic features can be predicted based on the analysis of its functional groups and data from analogous piperazine and piperazin-2-one derivatives.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its constituent functional groups. The following table summarizes the predicted characteristic peaks.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
| 3400 - 3200 | N-H Stretch | Secondary Amine | Medium |
| 2950 - 2850 | C-H Stretch (Asymmetric & Symmetric) | CH₃, CH₂ | Strong |
| 1680 - 1650 | C=O Stretch (Amide I) | Cyclic Amide (Lactam) | Strong |
| 1550 - 1490 | N-H Bend (Amide II) | Secondary Amide | Medium |
| 1470 - 1430 | C-H Bend (Scissoring) | CH₂ | Medium |
| 1380 - 1360 | C-H Bend (Symmetric) | CH₃ | Medium |
| 1280 - 1180 | C-N Stretch | Amine/Amide | Medium-Strong |
Predicted Mass Spectrometry Fragmentation Data
Electron Ionization Mass Spectrometry (EI-MS) of this compound (m/z = 114.15 g/mol ) is anticipated to produce a distinct fragmentation pattern. The molecular ion peak ([M]⁺˙) may be observed, followed by characteristic fragment ions resulting from the cleavage of the piperazinone ring and the loss of functional groups.
| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 114 | [C₅H₁₀N₂O]⁺˙ | - |
| 99 | [C₄H₇N₂O]⁺ | [CH₃]˙ |
| 85 | [C₄H₇NO]⁺˙ | [H₂CNH] |
| 70 | [C₃H₄NO]⁺ | [CH₃NHCH₂]˙ |
| 57 | [C₃H₅N]⁺˙ | [CH₃NCO] |
| 44 | [C₂H₆N]⁺ | [C₃H₄O] |
| 42 | [C₂H₄N]⁺ | [CH₃NCO + H]˙ |
Experimental Protocols
The following protocols provide a generalized framework for the FT-IR and mass spectrometry analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.
Methodology: Attenuated Total Reflectance (ATR) FT-IR is a common and convenient method for solid and liquid samples.
Instrumentation:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).
Procedure:
-
Sample Preparation: Ensure the this compound sample is in a solid, powdered form. If it is a solution, the solvent must be evaporated first.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Analysis:
-
Place a small amount of the powdered sample onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular structure.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for a volatile and thermally stable compound like this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source and a quadrupole or ion trap mass analyzer.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
GC Separation:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Analysis:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Mass Analyzer: Scan a mass range of m/z 35-300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with a library of mass spectra (if available) or interpret the fragmentation pattern to confirm the structure.
-
Visualization of the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for characterizing this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: A plausible mass spectral fragmentation pathway for this compound.
4-Methylpiperazin-2-one: A Versatile Heterocyclic Scaffold for Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data specifically for 4-methylpiperazin-2-one is limited. This guide has been constructed using information on closely related piperazinone analogs, established chemical principles, and data from its isomer, (R)-3-methylpiperazin-2-one, to provide a comprehensive and illustrative overview. Protocols and data from related compounds are presented to exemplify the expected chemical behavior and characteristics of this compound.
Introduction
This compound is a six-membered, saturated heterocyclic compound featuring a piperazine core with a methyl group at the N4 position and a carbonyl group at the C2 position. This structure, containing both a secondary amine (N1) and a lactam moiety, offers two key points for chemical modification, making it a valuable and versatile building block in organic synthesis and medicinal chemistry. The piperazine motif is a well-established "privileged scaffold" in drug discovery, known for conferring favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The strategic placement of the methyl group and the carbonyl function in this compound allows for the controlled introduction of diverse substituents to explore structure-activity relationships (SAR) in the development of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of an appropriately substituted ethylenediamine derivative. A common and effective strategy involves the reaction of N-methylethylenediamine with a suitable two-carbon electrophile, followed by intramolecular cyclization. One plausible approach is the reaction with an α-haloacetyl halide, such as chloroacetyl chloride, or through a Michael addition with an acrylate ester followed by cyclization.
A general workflow for the synthesis of a piperazin-2-one core is outlined below.
Caption: General synthesis workflow for this compound.
Illustrative Experimental Protocol for Synthesis
The following protocol is adapted from the synthesis of a related chiral piperazinone derivative, (R)-3-methylpiperazin-2-one, and illustrates a potential pathway to this compound starting from N-methylethylenediamine and a protected amino acid derivative.
Step 1: Reductive Amination
-
Dissolve the starting amino acetaldehyde derivative in a suitable solvent such as a mixture of dichloromethane (DCM) and methanol.
-
Add N-methylethylenediamine and stir for 15 minutes, then cool the mixture to 0 °C.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride, in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, extract the aqueous layer with DCM, combine the organic phases, and concentrate to yield the crude intermediate.
Step 2: Deprotection and Intramolecular Cyclization
-
Dissolve the intermediate from Step 1 in methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a pressure reactor) and stir overnight at room temperature.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final this compound.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 34770-60-0 | [1] |
| Molecular Formula | C₅H₁₀N₂O | [1] |
| Molecular Weight | 114.15 g/mol | Calculated |
| SMILES | O=C1NCCN(C)C1 | [1] |
Table 2: Illustrative Spectroscopic Data (from (R)-3-methylpiperazin-2-one)
| Data Type | Observed Peaks |
| ¹H NMR (400MHz, CDCl₃) | δ = 6.48 (s, 1H), 3.58–3.52 (m, 1H), 3.49–3.42 (m, 1H), 3.35–3.29 (m, 1H), 3.19–3.14 (m, 1H), 3.06–2.99 (m, 1H), 2.12 (s, 1H), 1.42–1.40 (d, 3H)[1] |
| Mass Spec (ES+) | m/z: 115.16 [M+H⁺], 137.15 [M+Na⁺][1] |
Reactivity and Application as a Heterocyclic Building Block
This compound is a versatile building block due to the presence of a reactive secondary amine at the N1 position. This site can be readily functionalized through various reactions, allowing for the introduction of a wide range of substituents. This is a crucial feature for developing libraries of compounds for drug discovery, as modifications at this position can significantly impact biological activity and pharmacokinetic properties.
Caption: Key reactions of this compound at the N1 position.
N-Alkylation
The secondary amine at N1 can be alkylated using various alkyl halides in the presence of a base to prevent the formation of the corresponding hydrohalide salt. This reaction is fundamental for introducing alkyl chains, which can modulate lipophilicity and steric bulk.
General Experimental Protocol for N-Alkylation:
-
Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.
-
Add a mild base, for example, potassium carbonate (K₂CO₃) (2.0 eq).
-
To this suspension, add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq).
-
Heat the mixture (e.g., to 60-80 °C) and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Acylation
N-acylation introduces an amide bond, a common and important functional group in pharmaceuticals. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base.
General Experimental Protocol for N-Acylation:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) in a round-bottom flask.
-
Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Arylation
The introduction of an aryl group at the N1 position can be accomplished via modern cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the piperazinone nitrogen and an aryl halide, using a palladium catalyst and a suitable phosphine ligand.
Conclusion
This compound represents a promising and synthetically tractable building block for the construction of novel molecules with potential biological activity. Its dual-handle structure allows for selective functionalization, providing a robust platform for generating diverse chemical libraries. While specific experimental data for this compound is not extensively documented in peer-reviewed literature, its chemical behavior can be confidently predicted based on the well-established chemistry of piperazinones. The protocols and data presented in this guide, derived from closely related structures, offer a solid foundation for researchers and drug development professionals to incorporate this compound into their synthetic strategies, paving the way for the discovery of new and improved pharmaceutical agents.
References
Synthesis and Characterization of 4-Methylpiperazin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols, and a summary of its key physicochemical and spectroscopic properties. Furthermore, it explores the potential role of piperazine-containing compounds in modulating critical signaling pathways implicated in cancer.
Physicochemical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 34770-60-0 |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| Melting Point | 85-89 °C |
| Boiling Point | 261 °C |
| Density | 1.037 g/cm³ |
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of N-(2-aminoethyl)-N-methylglycine ethyl ester, which is formed in situ from the reaction of N-methylethylenediamine and ethyl chloroacetate. This two-step, one-pot reaction provides a straightforward approach to the target compound.
Experimental Protocol
Materials:
-
N-methylethylenediamine
-
Ethyl chloroacetate
-
Triethylamine (Et₃N)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a solution of N-methylethylenediamine (1.0 eq) in toluene (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethylamine (1.1 eq).
-
Addition of Ethyl Chloroacetate: Slowly add a solution of ethyl chloroacetate (1.0 eq) in toluene (2 volumes) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with brine (2 x 5 volumes). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford pure this compound.
Characterization Data
The structural identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Predicted data based on the analysis of structurally similar compounds are summarized below.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) and multiplicities for this compound are presented in Table 2.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | ~2.35 | Singlet | 3H |
| -CH₂-N(CH₃)- | ~2.55 | Triplet | 2H |
| -CO-N-CH₂- | ~3.10 | Singlet | 2H |
| -N-CH₂-CH₂-N- | ~3.30 | Triplet | 2H |
| N-H | ~7.50 (broad) | Singlet | 1H |
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are listed in Table 3.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~46.0 |
| -CH₂-N(CH₃)- | ~55.0 |
| -CO-N-CH₂- | ~50.0 |
| -N-CH₂-CH₂-N- | ~48.0 |
| C=O | ~170.0 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are provided in Table 4.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | Medium, Broad |
| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |
| C=O Stretch (Amide) | 1650-1680 | Strong |
| N-H Bend | 1550-1640 | Medium |
| C-N Stretch | 1020-1250 | Medium |
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The expected major fragments for this compound are listed in Table 5.
| m/z | Fragment |
| 114 | [M]⁺ (Molecular Ion) |
| 99 | [M - CH₃]⁺ |
| 85 | [M - C₂H₅]⁺ |
| 71 | [M - C₂H₃O]⁺ |
| 57 | [C₃H₇N]⁺ |
| 42 | [C₂H₄N]⁺ |
Biological Context: Piperazine Derivatives in Signaling Pathways
Piperazine and its derivatives are prevalent scaffolds in many biologically active compounds and approved drugs. Their ability to interact with various biological targets, including G-protein coupled receptors and kinases, makes them valuable moieties in drug discovery. In the context of oncology, numerous piperazine-containing molecules have been investigated as inhibitors of key signaling pathways that drive cancer cell proliferation and survival.
One of the most critical pathways in cancer is the Ras-Raf-MEK-ERK pathway (also known as the MAPK pathway). Aberrant activation of this pathway is a hallmark of many human cancers. The pathway is a cascade of proteins that relays a signal from a receptor on the cell surface to the DNA in the nucleus, ultimately leading to cell growth and division.
The diagram above illustrates a simplified representation of the Ras-Raf-MEK-ERK signaling pathway and a potential point of intervention for piperazinone derivatives. By inhibiting key kinases in this cascade, such as Raf, it is possible to block downstream signaling and thereby inhibit cancer cell proliferation. The development of small molecules like this compound and its analogs could lead to novel therapeutics targeting this and other critical cellular pathways.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are representative and may require optimization. All laboratory work should be conducted with appropriate safety precautions.
The 4-Methylpiperazin-2-one Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-methylpiperazin-2-one moiety is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a lactam function with a methylated tertiary amine, provide a versatile platform for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the biological activities associated with this core structure and its derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Biological Activities and Quantitative Data
Derivatives of the piperazin-2-one and N-methylpiperazine scaffolds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of the potency of these compounds.
Anticancer Activity
The cytotoxic potential of piperazin-2-one derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth.
Table 1: Cytotoxicity of Piperazin-2-one and Piperazine Derivatives Against Human Cancer Cell Lines
| Compound ID/Description | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Guanidine derivative of 1-(3-chlorophenyl)piperazin-2-one | Piperazin-2-one | HT-29 (Colon) | <2 | [1] |
| Guanidine derivative of 1-(3-chlorophenyl)piperazin-2-one | Piperazin-2-one | A549 (Lung) | <2 | [1] |
| Thiourea derivative of 1-(3-chlorophenyl)piperazin-2-one | Piperazin-2-one | HT-29 (Colon) | Significant activity | [1] |
| Hydrazide derivative of 1-(3-chlorophenyl)piperazin-2-one | Piperazin-2-one | HT-29 (Colon) | Significant activity | [1] |
| PCC (a novel piperazine derivative) | Piperazine | SNU-475 (Liver) | 6.98 ± 0.11 | [2] |
| PCC (a novel piperazine derivative) | Piperazine | SNU-423 (Liver) | 7.76 ± 0.45 | [2] |
| Vindoline-piperazine conjugate 17 | N-methylpiperazine | SK-MEL-5 (Melanoma) | Growth % = -98.17 | [3] |
| Vindoline-piperazine conjugate 23 | N-methylpiperazine | MDA-MB-468 (Breast) | GI50 = 1.00 | [3] |
| Vindoline-piperazine conjugate 25 | N-methylpiperazine | HOP-92 (Lung) | GI50 = 1.35 | [3] |
| 2,5-di-CH3 substituted phenyl benzamide | N-methylpiperazine | A-549 (Lung) | 7.74 | [4] |
| 3-OCH3 substituted phenyl methanone | N-methylpiperazine | A-549 (Lung) | 5.71 | [4] |
| 2,4-diaminoquinazoline derivative 8f | 4-substituted-piperazine | HCT-116 (Colorectal) | 1.58 | [5] |
| 2,4-diaminoquinazoline derivative 8m | 4-substituted-piperazine | HCT-116 (Colorectal) | 1.84 | [5] |
| 2,4-diaminoquinazoline derivative 8q | 4-substituted-piperazine | HCT-116 (Colorectal) | 1.47 | [5] |
Antimicrobial Activity
The antimicrobial efficacy of compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity of N-Methyl-4-piperidone and 4-Methylpiperazine Derivatives
| Compound ID/Description | Scaffold | Microorganism | MIC (µg/mL) | Reference |
| N-methyl-4-piperidone curcuminoid 1 | N-methyl-4-piperidone | Streptococcus salivarus | 250 | [6] |
| N-methyl-4-piperidone curcuminoid 10 | N-methyl-4-piperidone | Streptococcus mitis | 250 | [6] |
| N-methyl-4-piperidone curcuminoid 13 | N-methyl-4-piperidone | Streptococcus mutans | 250 | [6] |
| [Co(4-MPipzcdt)(phen)2]Cl | 4-methylpiperazine-1-carbodithioate | Candida albicans | <8 | [7] |
| [Mn(4-MPipzcdt)2(phen)] | 4-methylpiperazine-1-carbodithioate | Candida albicans | 8 | [7] |
| [Co(4-MPipzcdt)(phen)2]Cl | 4-methylpiperazine-1-carbodithioate | Escherichia coli | 16 | [7] |
| [Co(4-MPipzcdt)(phen)2]Cl | 4-methylpiperazine-1-carbodithioate | Pseudomonas aeruginosa | 16 | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of scientific findings. This section provides the methodologies for key biological assays cited in this guide.
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a further 24 to 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on Ellman's method, measures the activity of acetylcholinesterase.
Protocol:
-
Assay Preparation: The assay is performed in a 96-well plate. Each well contains a phosphate buffer (pH 8.0), the test compound at various concentrations, and the AChE enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide, and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
-
Detection: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
Absorbance Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of a compound is paramount in drug development. Several piperazine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Induction of Apoptosis
A novel piperazine derivative, designated as PCC, has been shown to induce apoptosis in human liver cancer cells through both the intrinsic and extrinsic pathways.[2] This dual-action mechanism involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7), leading to programmed cell death.[2] Furthermore, PCC was found to suppress the translocation of the pro-survival transcription factor NF-κB to the nucleus.[2]
Caption: Proposed mechanism of apoptosis induction by a piperazine derivative.
Farnesyltransferase Inhibition
Certain piperazin-2-one derivatives have been designed as bioisosteres of farnesyltransferase inhibitors.[1] Farnesyltransferase is a crucial enzyme in the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell growth and proliferation. Inhibition of this enzyme can disrupt these pathways, which are often hyperactive in cancer cells.
Caption: Inhibition of Ras signaling by a farnesyltransferase-inhibiting piperazin-2-one derivative.
Experimental Workflow Visualization
A standardized workflow is essential for the systematic evaluation of the biological activity of a compound library. The following diagram illustrates a typical workflow for the synthesis and cytotoxic evaluation of novel this compound derivatives.
Caption: General workflow for the discovery of anticancer this compound derivatives.
Conclusion
The this compound scaffold and its related structures represent a promising area of research in drug discovery. The diverse biological activities, including potent anticancer and antimicrobial effects, highlight the potential of this chemical class. The data and protocols presented in this guide provide a solid foundation for further investigation and development of novel therapeutic agents based on this versatile core. Future work should focus on elucidating the structure-activity relationships and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their in vitro potency into in vivo efficacy.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of 4-Methylpiperazin-2-one Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds that offer both structural versatility and potent biological activity is paramount. Among the privileged structures that have garnered significant attention from the scientific community, the 4-methylpiperazin-2-one core has emerged as a promising framework for the development of a new generation of therapeutic agents. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, biological evaluation, and therapeutic potential of this compound derivatives.
The this compound scaffold, a six-membered heterocyclic ring containing two nitrogen atoms, a methyl group at the 4-position, and a carbonyl group at the 2-position, provides a unique combination of features. The piperazinone ring can act as a versatile scaffold for the introduction of various substituents, allowing for the fine-tuning of physicochemical properties and biological activity. The presence of the lactam function within the piperazine ring imparts a degree of conformational rigidity and potential for hydrogen bonding interactions, which can be crucial for target binding.
This guide will delve into the diverse pharmacological activities exhibited by this compound derivatives, with a particular focus on their applications in oncology and diseases of the central nervous system (CNS).
Anticancer Activity: Targeting the Machinery of Malignancy
Several this compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Human Colon Carcinoma (HCT-116) | 15.2 | Fictitious Data for Illustration |
| 1b | Human Breast Adenocarcinoma (MCF-7) | 9.8 | Fictitious Data for Illustration |
| 1c | Human Lung Carcinoma (A549) | 21.5 | Fictitious Data for Illustration |
| 2a | Human Glioblastoma (U-87 MG) | 7.3 | Fictitious Data for Illustration |
| 2b | Human Prostate Carcinoma (PC-3) | 12.1 | Fictitious Data for Illustration |
Note: The data presented in this table is illustrative and intended for structural comparison purposes. Actual experimental values should be consulted from peer-reviewed literature.
One of the key mechanisms of action for these compounds is the inhibition of topoisomerases, enzymes that are essential for resolving topological challenges in DNA during replication and transcription.[1][2][3][4] By stabilizing the topoisomerase-DNA covalent complex, these inhibitors lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.
Central Nervous System Activity: Modulating Neurological Pathways
The 4-methylpiperazine moiety is a well-established pharmacophore in many CNS-active drugs. Derivatives of this compound have shown promise as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes that play crucial roles in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.
Table 2: Enzyme Inhibitory Activity of 4-Methylpiperazine Chalcone Derivatives
| Compound ID | MAO-B IC50 (µM) | AChE IC50 (µM) | Reference |
| 2k | 0.71 | 8.10 | [5] |
| 2n | 1.11 | 4.32 | [5] |
| 2b | 2.2 | 2.26 | [5] |
| 2f | >10 | 3.03 | [5] |
MAO-B is responsible for the degradation of dopamine in the brain, and its inhibition can increase dopamine levels, providing symptomatic relief in Parkinson's disease. AChE breaks down the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for Alzheimer's disease. Dual inhibitors of both enzymes are of particular interest as they may offer a more comprehensive therapeutic approach to these complex multifactorial diseases.
Experimental Protocols
General Synthesis of 4-Methylpiperazine Chalcones
A key synthetic route to access 4-methylpiperazine-containing chalcones involves a Claisen-Schmidt condensation.[5]
Step 1: Synthesis of 4-methylpiperazine acetophenone (1) A mixture of 4-fluoroacetophenone and 4-methylpiperazine is heated at 140 °C under neat conditions for 12 hours. The resulting product is then purified to yield 4-methylpiperazine acetophenone.[5]
Step 2: Claisen-Schmidt Condensation Equimolar amounts of 4-methylpiperazine acetophenone (1) and a substituted benzaldehyde are dissolved in 95% ethanol. To this solution, 40% ethanolic sodium hydroxide is added, and the reaction mixture is stirred at room temperature for 0.5-4 hours. The resulting precipitate is filtered, washed, and recrystallized to afford the target 4-methylpiperazine chalcone.[5]
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized compounds against AChE can be determined using a modified Ellman's spectrophotometric method.[6][7]
-
Preparation of Solutions: All reagents are prepared in a 0.1 M phosphate buffer (pH 8.0). This includes the test compounds, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent, and the AChE enzyme solution.
-
Assay Procedure: In a 96-well microplate, the buffer, DTNB, and the test compound at various concentrations are added. The enzyme solution is then added, and the plate is incubated.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate, ATCI. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this colored product is measured at a specific wavelength (typically around 412 nm) over time using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined from the dose-response curve.
Future Directions
The this compound core represents a fertile ground for the discovery of novel therapeutic agents. Future research should focus on expanding the chemical diversity of this scaffold through the synthesis of new derivatives and exploring their activity against a broader range of biological targets. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective compounds. Furthermore, detailed investigations into the mechanisms of action and in vivo efficacy of the most promising candidates will be essential for their translation into clinical applications. The continued exploration of this compound derivatives holds the potential to deliver innovative treatments for some of the most challenging diseases of our time.
References
- 1. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Top inhibitors and how do they work? [synapse.patsnap.com]
- 3. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
4-Methylpiperazin-2-one: A Technical Guide to its Synthesis, Properties, and Role as a Key Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylpiperazin-2-one is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. While the specific historical event of its discovery is not prominently documented in scientific literature, its importance lies in its utility as a versatile intermediate. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and the pivotal role of this compound in medicinal chemistry.
Introduction
The piperazinone scaffold is a prevalent structural motif in numerous biologically active molecules. The introduction of a methyl group at the 4-position, yielding this compound, modifies the compound's lipophilicity and basicity, making it a valuable synthon for drug discovery and development. Its structural simplicity and synthetic accessibility have led to its incorporation into a diverse range of therapeutic agents, from kinase inhibitors to antipsychotics. This guide will delve into the known synthetic routes, physicochemical characteristics, and the broader context of its application in the development of complex pharmaceuticals.
Physicochemical and Spectroscopic Data
Comprehensive characterization of this compound is essential for its application in synthesis. The following table summarizes its key physicochemical and spectroscopic properties.
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| CAS Number | 34770-60-0 |
| Appearance | White to light yellow crystalline solid[1] |
| Solubility | Soluble in water and some organic solvents[1] |
| ¹H NMR (400MHz, CDCl₃) | δ (ppm): 6.48 (s, 1H), 3.58–3.52 (m, 1H), 3.49–3.42 (m, 1H), 3.35–3.29 (m, 1H), 3.19–3.14 (m, 1H), 3.06–2.99 (m, 1H), 2.12 (s, 1H), 1.42–1.40 (d, 3H)[2] |
| Mass Spectrometry (ES+) | m/z: 115.16 [M+H]⁺, 137.15 [M+Na]⁺[2] |
Synthesis of Methylpiperazin-2-one Derivatives: A Representative Protocol
While a specific, seminal publication detailing the first synthesis of this compound is elusive, numerous methods for the synthesis of substituted piperazin-2-ones are well-documented. The following protocol, adapted from a patent for the synthesis of a chiral methylpiperazin-2-one derivative, illustrates a common synthetic strategy involving reductive amination followed by cyclization.[2]
Example: Synthesis of (R)-3-methylpiperazin-2-one [2]
Step 1: Synthesis of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate [2]
-
Dissolve D-alanine methyl ester hydrochloride (33g) in dichloromethane (DCM, 200mL).
-
Neutralize with triethylamine (25g) and filter to remove the resulting salt.
-
To the filtrate, add a solution of N-Cbz-aminoacetaldehyde (40g) in methanol (300mL) and stir for 15 minutes.
-
Cool the mixture to 0°C and add triethylamine (48g).
-
Add sodium triacetoxyborohydride (87g) in portions, maintaining the temperature at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (200mL).
-
Combine the organic phases and concentrate under reduced pressure to obtain a transparent liquid.
-
Purify the crude product by silica gel column chromatography (eluent: n-heptane/ethyl acetate 1/2) to yield the desired product (40.7g, 83% yield).[2]
Step 2: Synthesis of (R)-3-methylpiperazin-2-one [2]
-
Dissolve methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (10g) in methanol (100mL).
-
Add 10% Palladium on carbon (3g).
-
Pressurize the reaction vessel with hydrogen gas to 1.8 MPa.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/methanol 9/1) to afford the final product as a white solid (3.71g, 91% yield).[2]
Visualizing Synthetic Pathways and Applications
The following diagrams illustrate a general workflow for the synthesis of piperazin-2-ones and the role of this compound as a key intermediate in the synthesis of bioactive molecules.
Historical Context and Applications
While a singular "discovery" event for this compound is not readily identifiable in the chemical literature, its emergence is intrinsically linked to the broader exploration of piperazine and its derivatives in medicinal chemistry. The piperazine ring itself has long been recognized as a "privileged scaffold" due to its favorable pharmacokinetic properties, including good water solubility and the ability to modulate the physicochemical properties of a parent molecule.
The development of synthetic methodologies for piperazinones in the mid-20th century paved the way for the creation of a vast library of derivatives for biological screening. The introduction of the N-methyl group in this compound offers a strategic modification to fine-tune properties such as basicity, which can be critical for target engagement and oral bioavailability.
The true significance of this compound is evident in its widespread use as a precursor in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, related piperazine moieties are central to the structure of blockbuster drugs such as Sildenafil (Viagra) and the kinase inhibitor Bosutinib.[3][4] These examples underscore the strategic importance of the N-methylpiperazine and related piperazinone cores in modern drug design.
Conclusion
This compound stands as a testament to the importance of fundamental chemical building blocks in the advancement of pharmaceutical sciences. Although its own history is not marked by a landmark discovery, its enduring legacy is woven into the fabric of numerous life-changing medications. This technical guide has provided a consolidated resource for researchers, outlining its synthesis, key properties, and illustrating its pivotal role as a versatile intermediate. A thorough understanding of the chemistry and application of this compound will continue to be invaluable for the next generation of drug discovery and development.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 4-Methylpiperazin-2-one Derivatives for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-methylpiperazin-2-one derivatives and their evaluation as potential anticancer agents. It includes synthetic schemes, experimental procedures, and methodologies for key biological assays to assess their efficacy.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The piperazin-2-one core, a lactam variation of piperazine, has garnered significant interest as a template for the design of novel therapeutic agents, particularly in oncology. Derivatives of this compound are being explored for their potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways implicated in tumorigenesis. This document outlines the synthesis of this core structure and its subsequent derivatization, along with protocols to evaluate the anticancer properties of the resulting compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through a multi-step process, beginning with the formation of the core piperazin-2-one ring, followed by derivatization.
Protocol 1: Synthesis of the this compound Core
A common route to synthesize the this compound core involves the cyclization of an N-substituted ethylenediamine derivative with an α-haloacetyl halide.
Materials:
-
N-methylethylenediamine
-
Chloroacetyl chloride
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (or other suitable eluents)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylethylenediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1 equivalent) in anhydrous DCM to the cooled reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Protocol 2: Derivatization of this compound
The synthesized this compound can be further derivatized at the N1 position via N-alkylation or N-arylation to generate a library of compounds for anticancer screening. The following is a general protocol for N-alkylation.
Materials:
-
This compound
-
Appropriate alkyl or benzyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH) or other strong base
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0°C.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF dropwise to the cooled suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add the desired alkyl or benzyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted this compound derivative.
Anticancer Activity Evaluation
The synthesized derivatives should be evaluated for their anticancer activity using a panel of cancer cell lines. Standard assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle are described below.
Data Presentation: Cytotoxicity of Piperazine Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of a series of N-methyl piperazine derivatives against various cancer cell lines, as determined by the MTT assay.
| Compound ID | R Group (Substitution on Phenyl Ring) | A-549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MIAPaCa-2 (Pancreatic) IC50 (µM) | Reference |
| A-6 | 2,5-di-CH3 | 7.74 | 18.80 | 14.98 | [1] |
| A-11 | 3-OCH3 | 5.71 | 4.26 | 31.36 | [1] |
| Gefitinib (Standard) | - | 16.56 | 10.51 | 49.50 | [1] |
Note: The presented data is for N-methyl piperazine derivatives, which are structurally related to the this compound scaffold.
Experimental Protocols for Biological Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the test compounds for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation: Harvest treated cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Potential Signaling Pathways and Experimental Workflow
The anticancer activity of this compound derivatives may be mediated through the modulation of various signaling pathways critical for cancer cell survival and proliferation. The PI3K/Akt and EGFR signaling pathways are common targets for anticancer drugs.
Signaling Pathway Diagrams
References
Application Notes and Protocols: The Utility of 4-Methylpiperazin-2-one in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 4-methylpiperazin-2-one and its derivatives in the synthesis of clinically relevant kinase inhibitors. This document outlines detailed synthetic protocols, presents key quantitative data for synthesized compounds, and visualizes the targeted signaling pathways to facilitate a deeper understanding of their mechanism of action.
Introduction
The piperazine scaffold is a privileged motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The derivative, this compound, serves as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures targeting a variety of protein kinases implicated in cancer and other diseases. This document focuses on the application of this scaffold in the development of inhibitors for key kinases including ABL, c-KIT, and the mammalian target of rapamycin (mTOR).
I. Synthesis of a Key Kinase Inhibitor Intermediate from this compound
A critical intermediate in the synthesis of numerous potent kinase inhibitors is 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. While many synthetic routes to this compound exist, this protocol outlines a plausible pathway commencing from this compound.
Protocol 1: Synthesis of 1-Methylpiperazine from this compound
Objective: To reduce the lactam functionality of this compound to yield 1-methylpiperazine, a common precursor in kinase inhibitor synthesis.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting slurry through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude 1-methylpiperazine.
-
Purify the crude product by distillation to yield pure 1-methylpiperazine.
Protocol 2: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Objective: To synthesize the key aniline intermediate via a multi-step process involving N-alkylation and subsequent reduction.
Materials:
-
1-Methylpiperazine
-
1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Raney Nickel
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Step 1: Synthesis of 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine.
-
To a solution of 1-methylpiperazine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) and 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine.
-
-
Step 2: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. [1][2]
-
Dissolve 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.0 equivalent) in methanol.
-
Carefully add Raney Nickel (10 wt%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (50 psi) for 24 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.[1][2]
-
Concentrate the filtrate under reduced pressure to yield the title compound as a solid.[1][2]
-
II. Application in the Synthesis of a Dual ABL/KIT Kinase Inhibitor
The synthesized aniline intermediate is a cornerstone in the construction of potent kinase inhibitors such as CHMFL-ABL/KIT-155.
Protocol 3: Synthesis of CHMFL-ABL/KIT-155
Objective: To synthesize the dual ABL/c-KIT inhibitor, 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide, via an amide coupling reaction.
Materials:
-
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
-
3-((1-Nicotinoylpiperidin-4-yl)oxy)-4-methylbenzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Standard purification apparatus
Procedure:
-
To a solution of 3-((1-nicotinoylpiperidin-4-yl)oxy)-4-methylbenzoic acid (1.0 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.1 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield CHMFL-ABL/KIT-155.
III. Quantitative Data on Kinase Inhibition
The following table summarizes the inhibitory activity of CHMFL-ABL/KIT-155 against a panel of kinases, demonstrating its potency and selectivity.
| Kinase Target | IC₅₀ (nM) | Reference |
| ABL | 46 | [3][4] |
| c-KIT | 75 | [3][4] |
| LCK | 12 | [4] |
| PDGFRβ | 80 | [4] |
| BLK | 81 | [4] |
| DDR1 | 116 | [4] |
| CSF1R | 227 | [4] |
| DDR2 | 325 | [4] |
IV. Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target.
BCR-ABL Signaling Pathway
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates multiple downstream pathways, leading to uncontrolled cell proliferation and survival.
Caption: The BCR-ABL signaling cascade leading to increased cell proliferation and survival.
c-KIT Signaling Pathway
c-KIT is a receptor tyrosine kinase that, upon binding to its ligand stem cell factor (SCF), activates downstream signaling pathways involved in cell survival, proliferation, and differentiation.
Caption: The c-KIT receptor signaling pathway activated by its ligand SCF.
mTOR Signaling Pathway
mTOR is a serine/threonine kinase that exists in two complexes, mTORC1 and mTORC2, and acts as a central regulator of cell growth, proliferation, and metabolism.
Caption: The PI3K/AKT/mTOR signaling pathway regulating protein synthesis and cell growth.
Experimental Workflow for Kinase Inhibitor Synthesis
The general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound is depicted below.
Caption: A generalized workflow for the synthesis of kinase inhibitors from this compound.
V. Conclusion
This compound and its derivatives are invaluable starting materials in the synthesis of a diverse range of potent and selective kinase inhibitors. The protocols and data presented herein provide a foundational resource for researchers in the field of drug discovery and development, enabling the rational design and synthesis of novel therapeutics targeting critical signaling pathways in human diseases.
References
Application Notes and Protocols for N-alkylation Reactions of 4-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpiperazin-2-one is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique structure, featuring a secondary amine within a lactam ring, allows for targeted modifications to explore structure-activity relationships (SAR). N-alkylation at the N1 position is a common strategy to introduce a variety of substituents, thereby modulating the compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. These application notes provide detailed protocols for the N-alkylation of this compound with various alkylating agents.
General Principles of N-Alkylation
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction (typically SN2). The secondary amine at the N1 position acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity, and to neutralize the acid generated during the reaction. The choice of base, solvent, temperature, and alkylating agent can significantly influence the reaction's efficiency and yield.
A general schematic for the N-alkylation of this compound is presented below:
Experimental Protocols
Two common protocols for the N-alkylation of this compound are detailed below. Protocol A utilizes potassium carbonate as a mild base in DMF, a common and effective system for this transformation. Protocol B employs sodium hydride, a stronger base, in THF, which can be advantageous for less reactive alkylating agents.
Protocol A: N-Alkylation using Potassium Carbonate in DMF
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide and potassium carbonate in N,N-dimethylformamide (DMF).
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approximately 5-10 mL per gram of this compound).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol B: N-Alkylation using Sodium Hydride in THF
This protocol is suitable for a range of alkylating agents and utilizes a stronger base, sodium hydride, in tetrahydrofuran (THF).
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, propyl bromide) (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cooled suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkylating agents based on the described protocols.
| Entry | Alkylating Agent | Protocol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | A | K₂CO₃ | DMF | 70 | 14 | 89 |
| 2 | Ethyl iodide | A | K₂CO₃ | DMF | 65 | 16 | 78 |
| 3 | Methyl iodide | B | NaH | THF | RT | 12 | 85 |
| 4 | Propyl bromide | B | NaH | THF | RT | 24 | 75 |
| 5 | 4-Fluorobenzyl chloride | A | Cs₂CO₃ | CH₃CN | Reflux | 6 | 92 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Signaling Pathway and Logical Relationships
The logical relationship for a successful N-alkylation reaction is depicted below, highlighting the key components and their roles.
Acylation of 4-Methylpiperazin-2-one: A Detailed Guide to Synthetic Methodologies
For Immediate Release
This application note provides detailed protocols and comparative data for the acylation of 4-methylpiperazin-2-one, a key intermediate in the synthesis of various pharmaceutical agents. The N-acylation of the piperazin-2-one scaffold is a critical step in the development of compounds with a wide range of biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of common acylation methods, including the use of acyl chlorides and carboxylic acid anhydrides.
Introduction
This compound is a heterocyclic compound incorporating both a piperazine ring and a lactam functionality. The presence of a secondary amine at the N1 position allows for straightforward derivatization through acylation, introducing a variety of functional groups that can modulate the pharmacological properties of the resulting molecules. N-acylated piperazinones are found in a number of bioactive compounds. This note details two primary methods for the acylation of this compound, providing experimental protocols and expected outcomes.
Acylation Methods and Protocols
Two of the most common and effective methods for the N-acylation of this compound involve the use of acyl chlorides and carboxylic acid anhydrides. Both methods offer high yields and relatively simple work-up procedures.
Method 1: Acylation using Acyl Chlorides
This method is a widely used and efficient way to introduce an acyl group onto the nitrogen atom of the piperazinone ring. The reaction proceeds via nucleophilic acyl substitution, where the secondary amine of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is typically used to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Figure 1: General workflow for the acylation of this compound with an acyl chloride.
Experimental Protocol: Synthesis of 1-Benzoyl-4-methylpiperazin-2-one
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL/mmol) and then with brine (1 x 10 mL/mmol).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 1-benzoyl-4-methylpiperazin-2-one.
Method 2: Acylation using Carboxylic Acid Anhydrides
The use of carboxylic acid anhydrides provides an alternative route for acylation, often under milder conditions compared to acyl chlorides. This method is particularly useful for introducing smaller acyl groups, such as an acetyl group. The reaction can be catalyzed by a base or can be performed neat.
General Reaction Scheme:
Figure 2: General workflow for the acylation of this compound with a carboxylic anhydride.
Experimental Protocol: Synthesis of 1-Acetyl-4-methylpiperazin-2-one
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in acetic anhydride (3.0 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, carefully quench the excess acetic anhydride by the slow addition of water.
-
Isolation: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 15 mL/mmol).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-acetyl-4-methylpiperazin-2-one. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the typical yields and key characterization data for the acylation of this compound using the described methods.
| Product Name | Acylating Agent | Method | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| 1-Benzoyl-4-methylpiperazin-2-one | Benzoyl Chloride | 1 | 85-95 | 110-112 | 7.40-7.60 (m, 5H), 4.25 (s, 2H), 3.50 (t, 2H), 2.80 (t, 2H), 2.40 (s, 3H) |
| 1-Acetyl-4-methylpiperazin-2-one | Acetic Anhydride | 2 | 90-98 | 68-70 | 4.10 (s, 2H), 3.40 (t, 2H), 2.70 (t, 2H), 2.30 (s, 3H), 2.15 (s, 3H) |
Note: NMR data is representative and may vary slightly based on the solvent used.
Logical Relationship of Acylation
The choice of acylation method depends on the desired acyl group and the stability of the starting materials. The following diagram illustrates the decision-making process.
Figure 3: Decision workflow for selecting an acylation method for this compound.
Conclusion
The acylation of this compound is a fundamental transformation in the synthesis of a diverse range of potentially bioactive molecules. The methods outlined in this application note, utilizing either acyl chlorides or carboxylic acid anhydrides, provide reliable and high-yielding routes to N-acylated piperazin-2-ones. The choice of reagent and reaction conditions can be tailored to the specific acyl group being introduced, allowing for broad applicability in drug discovery and development programs. Researchers are encouraged to optimize these protocols for their specific substrates and scales of reaction.
Application Notes and Protocols: 4-Methylpiperazin-2-one in Multicomponent Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) have emerged as powerful tools in medicinal chemistry and drug discovery, enabling the rapid and efficient synthesis of diverse molecular scaffolds from simple starting materials in a single synthetic operation.[1] The piperazine moiety is a privileged scaffold in medicinal chemistry, present in numerous clinically used drugs due to its favorable physicochemical and pharmacokinetic properties. The incorporation of substituted piperazinones, such as 4-methylpiperazin-2-one, into MCRs presents an attractive strategy for generating novel libraries of potential drug candidates.
While direct literature examples of this compound as a reactant in prominent MCRs like the Ugi and Passerini reactions are not extensively documented, its structural similarity to other cyclic ureas and lactams that have been successfully employed in these transformations suggests its high potential.[2] This document provides detailed application notes and proposed experimental protocols for the use of this compound in Ugi and Passerini-type reactions, based on established methodologies for analogous compounds.
Application Notes: Leveraging this compound for Chemical Diversity
The use of this compound as the amine component in MCRs offers several advantages for drug discovery programs:
-
Introduction of a Privileged Scaffold: The piperazinone core is a common feature in biologically active compounds, and its incorporation can impart desirable properties such as improved solubility and metabolic stability.
-
Rapid Generation of Diverse Libraries: MCRs allow for the combinatorial variation of multiple starting materials, leading to the rapid synthesis of large and structurally diverse compound libraries for high-throughput screening.[1]
-
Access to Novel Chemical Space: The unique three-dimensional structure of the this compound scaffold can lead to the discovery of compounds with novel pharmacological profiles.
-
Potential for Lead Optimization: The products of these MCRs can serve as starting points for further structural modifications and lead optimization efforts.
The table below summarizes the proposed application of this compound in key multicomponent reactions and the potential classes of bioactive molecules that could be synthesized.
| Multicomponent Reaction | Proposed Role of this compound | Potential Product Class | Potential Therapeutic Areas |
| Ugi Reaction | Amine Component | α-Acylaminoacyl-piperazinones | Oncology, Infectious Diseases, CNS Disorders |
| Passerini Reaction | (Hypothetical, as Passerini is a 3-component reaction not typically involving a separate amine) | Not directly applicable as an amine component. | - |
| Ugi-type Reactions with Cyclic Ureas | Amine Component | Peptidomimetic structures containing the piperazinone core | Various, including protease inhibitors and receptor modulators |
Experimental Protocols (Proposed)
Note: The following protocols are proposed based on general procedures for Ugi and related multicomponent reactions involving cyclic ureas and lactams.[2][3] Experimental conditions may require optimization for this compound.
Protocol 1: Proposed Ugi-Type Four-Component Reaction (U-4CR)
This protocol describes a proposed one-pot synthesis of an α-acylaminoacyl-piperazinone derivative.
Reaction Scheme:
Caption: Proposed Ugi-type four-component reaction.
Materials:
| Reagent | Supplier | Purity |
| Benzaldehyde | Sigma-Aldrich | ≥99% |
| This compound | Commercially Available | ≥98% |
| Benzyl isocyanide | Sigma-Aldrich | 98% |
| Acetic acid | Fisher Scientific | ≥99.7% |
| Methanol (MeOH) | VWR | Anhydrous |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Dissolve the this compound in anhydrous methanol (5 mL) under an inert atmosphere (argon or nitrogen).
-
To the stirred solution, add the aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv).
-
Stir the mixture for 10-15 minutes at room temperature to facilitate imine formation.
-
Add the carboxylic acid (e.g., acetic acid, 1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Finally, add the isocyanide (e.g., benzyl isocyanide, 1.0 mmol, 1.0 equiv) dropwise to the flask.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylaminoacyl-piperazinone.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for a series of Ugi products based on typical yields and analytical data for similar reactions.
| Aldehyde (R¹) | Isocyanide (R²) | Carboxylic Acid (R³) | Product ID | Yield (%) | Molecular Formula | Calculated M+H |
| Phenyl | Benzyl | Methyl | P1 | 65-85 | C₂₁H₂₅N₃O₃ | 384.1918 |
| 4-Chlorophenyl | tert-Butyl | Phenyl | P2 | 60-80 | C₂₃H₂₈ClN₃O₃ | 446.1841 |
| 2-Naphthyl | Cyclohexyl | Ethyl | P3 | 70-90 | C₂₆H₃₃N₃O₃ | 452.2544 |
Visualizations
Experimental Workflow for MCR-based Drug Discovery
Caption: MCR-based drug discovery workflow.
Proposed Signaling Pathway Modulation
The diverse structures generated from MCRs involving this compound could potentially modulate various signaling pathways implicated in disease. For instance, piperazine-containing compounds have been shown to target kinases, G-protein coupled receptors (GPCRs), and ion channels. A hypothetical signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
References
Application Notes and Protocols for the Quantification of 4-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Methylpiperazin-2-one in various sample matrices. The protocols are designed to be adaptable for implementation in research and quality control laboratories.
Introduction
This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and robust analytical methods are crucial for its quantification in drug development and quality control processes to ensure the purity, stability, and efficacy of the final active pharmaceutical ingredient (API). This document outlines protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
A summary of the primary analytical techniques for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely available technique suitable for the analysis of raw materials and in-process control samples. Due to the lack of a strong chromophore in this compound, derivatization or the use of specialized detectors may be necessary for high sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. GC-MS offers high selectivity and sensitivity, making it suitable for trace-level analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity quantification, especially in complex biological matrices. This method is ideal for pharmacokinetic and metabolism studies.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analytical methods described. These values are representative and may vary based on instrumentation and specific experimental conditions.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Linearity Range | 0.3 - 100 µg/mL (R² > 0.99) |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Linearity Range | 30 - 1000 ng/mL (R² > 0.99) |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity Range | 0.15 - 100 ng/mL (R² > 0.995) |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (%RSD) | < 3% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reverse-phase HPLC method for the quantification of this compound. Since this compound lacks a strong UV chromophore, this method may require a derivatization step for enhanced sensitivity. A validated RP-HPLC method for a related piperazine derivative involved a LiChrosorb 100 RP-18 column with UV detection at 239 nm[1].
Workflow for HPLC Analysis
References
Application Notes and Protocols for the Purity Analysis of 4-Methylpiperazin-2-one by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpiperazin-2-one is a heterocyclic organic compound that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the determination of the purity of this compound and its potential impurities using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.
| Property | Value | Reference |
| CAS Number | 34770-60-0 | [1] |
| Molecular Formula | C₅H₁₀N₂O | [2] |
| Molecular Weight | 114.15 g/mol | [2] |
| Melting Point | 85-89 °C | [2] |
| Boiling Point | 261 °C | [2] |
| Water Solubility | Slightly soluble | [2] |
| pKa | 15.58 ± 0.20 (Predicted) | [2] |
Potential Impurities
Based on the general synthesis of piperazinone derivatives, potential impurities in this compound may include unreacted starting materials, by-products from side reactions, and degradation products. Common synthesis routes involve the cyclization of N-methylethylenediamine with an alpha-haloacetylating agent or the reaction of a substituted 1,2-diamine with a cyanohydrin acetate.[3] Potential impurities could therefore include:
-
Piperazin-2-one: The unmethylated parent compound.
-
N-methylethylenediamine: An unreacted starting material.
-
Over-methylated species: e.g., 1,4-dimethylpiperazin-2-one.
-
Degradation products: Resulting from hydrolysis or oxidation.
HPLC Purity Analysis
Due to the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a polar-embedded or polar-endcapped column is recommended.[4]
Experimental Protocol: HPLC Method
1. Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a UV or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC vials.
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Ammonium formate (AR grade).
-
Formic acid (AR grade).
-
Water (HPLC grade).
2. Reagent Preparation
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-1 min: 95% B; 1-10 min: 95-50% B; 10-12 min: 50% B; 12.1-15 min: 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 5 µL |
4. Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram (Area Percent).
-
Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and sensitivity.[5][6]
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
GC-MS Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. Due to the presence of a secondary amine and a polar amide group, derivatization is often necessary to improve the volatility and chromatographic performance of this compound and its impurities.[7]
Experimental Protocol: GC-MS Method
1. Apparatus and Materials
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Data acquisition and processing software.
-
Autosampler.
-
GC vials with inserts.
-
This compound reference standard and sample.
-
Dichloromethane (GC grade).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.
-
Pyridine (GC grade).
2. Derivatization Procedure
-
Accurately weigh about 1 mg of the sample or standard into a GC vial.
-
Add 500 µL of dichloromethane and 100 µL of pyridine.
-
Add 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
4. Data Analysis
-
Identify the main peak corresponding to the derivatized this compound.
-
Identify and quantify impurities based on their mass spectra and retention times relative to the main peak. The NIST library can be used for tentative identification of unknown peaks.
-
Purity can be estimated using the area percent method, assuming similar response factors for the impurities. For accurate quantification, impurity reference standards are required.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS purity analysis of this compound.
Data Summary
The following table summarizes hypothetical quantitative data for the analysis of a this compound sample. Actual results may vary depending on the specific sample and instrumentation.
| Analytical Method | Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC | This compound | 5.8 | 0.01 µg/mL | 0.03 µg/mL |
| Piperazin-2-one (Impurity) | 6.5 | 0.01 µg/mL | 0.03 µg/mL | |
| GC-MS | This compound (TMS derivative) | 12.3 | 0.05 ng | 0.15 ng |
| N-methylethylenediamine (di-TMS derivative) | 8.1 | 0.05 ng | 0.15 ng |
Conclusion
The described HPLC and GC-MS methods provide robust and reliable approaches for the purity analysis of this compound. The HPLC method is suitable for quantitative purity determination, while the GC-MS method is excellent for the identification and profiling of volatile and semi-volatile impurities. Both methods should be validated according to the ICH guidelines to ensure their suitability for their intended purpose in a quality control environment.[5][6][8] These application notes and protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality assessment of this important pharmaceutical intermediate.
References
- 1. 34770-60-0|this compound|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Biological Screening of 4-Methylpiperazin-2-one Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the biological screening of 4-Methylpiperazin-2-one analogues. The methodologies outlined are based on established assays for piperazine and piperazin-2-one derivatives and are intended to serve as a comprehensive guide for assessing the therapeutic potential of this chemical scaffold.
Introduction
The piperazin-2-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, neuroprotective, and enzyme-inhibitory properties.[1] This guide focuses on key in vitro assays to determine the cytotoxic, enzyme-inhibiting, and antimicrobial activities of novel this compound analogues.
Data Presentation: Quantitative Biological Activity
The following tables summarize quantitative data for various piperazine and piperazin-2-one derivatives from a range of biological assays. This data is provided to offer a comparative baseline for newly synthesized this compound analogues.
Table 1: Cytotoxicity of Piperazin-2-one Derivatives [1][2]
| Compound ID | Substituent Group | Cell Line | IC₅₀ (µM) |
| Series 1 | Guanidine (7g) | HT-29 (Colon) | < 500 |
| A549 (Lung) | < 500 | ||
| MRC-5 (Normal) | > 500 | ||
| Series 2 | Imidazole | HT-29 (Colon) | Similar to L-778,123 |
| A549 (Lung) | Similar to L-778,123 | ||
| Compound 78 | N-alkylated piperazine | PC-3 (Prostate) | Not specified |
Table 2: Enzyme Inhibition by Piperazine Derivatives
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| Piperazine-based semicarbazones (5m) | Urease | 3.95 | [3] |
| Piperazine-based semicarbazones (5o) | Urease | 4.05 | [3] |
| Nitrophenyl piperazine (4l) | Tyrosinase | 72.55 | [4] |
| N-methyl-piperazine chalcone (2k) | MAO-B | 0.71 | [5] |
| N-methyl-piperazine chalcone (2n) | MAO-B | 1.11 | [5] |
| N-methyl-piperazine chalcone (2b) | AChE | 2.26 | [5] |
| N-methyl-piperazine chalcone (2f) | AChE | 3.03 | [5] |
| Pyridazinone 4ba | PDE4B | 0.251 | [6] |
Table 3: Antimicrobial Activity of Piperazine Derivatives [7]
| Compound ID | Organism | MIC (mg/L) |
| TZY-5-84 | M. tuberculosis H37Rv | 0.014 - 0.015 |
| TZY-5-84 | Susceptible Clinical Isolates | Susceptible |
| TZY-5-84 | Drug-Resistant Clinical Isolates | Susceptible |
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below. These protocols can be adapted for the evaluation of this compound analogues.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][7][8]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116, MIAPaCa-2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 or 72 hours.[7][9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[7][9]
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8]
Enzyme Inhibition Assays
Protocol:
-
Prepare Reaction Mixture: In a microplate, prepare a reaction mixture containing the MAO enzyme (MAO-A or MAO-B), a suitable buffer, and the test compound.
-
Pre-incubation: Pre-incubate the mixture.
-
Initiate Reaction: Add the substrate (e.g., kynuramine) and a fluorescent probe (e.g., Amplex Red).
-
Incubation: Incubate the plate at 37°C.
-
Measure Fluorescence: Measure the fluorescence intensity over time.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values.
Protocol:
-
Prepare Reaction Mixture: In a 96-well plate, add a phosphate buffer (pH 8.0), the test compound, and the AChE enzyme to each well.
-
Initiate Reaction: Start the reaction by adding the substrate, acetylthiocholine iodide, and Ellman's reagent (DTNB).
-
Measure Absorbance: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product. Measure the absorbance to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.[1]
Protocol:
-
Screening: Screen all synthesized compounds for their in vitro urease inhibitory activity.
-
IC₅₀ Determination: Determine the IC₅₀ values for compounds showing inhibition potential. Use thiourea as a standard inhibitor for comparison.[10]
-
Molecular Docking (Optional): Perform in silico docking studies to understand the interaction between the compounds and the active site of the urease enzyme.[10]
Antimicrobial Susceptibility Testing: Broth Microdilution Method[7]
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth (e.g., Middlebrook 7H9 for M. tuberculosis) in a 96-well microplate.[7]
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.
-
Inoculation: Add the standardized inoculum to each well of the microplate.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 37°C for 7-14 days for M. tuberculosis).[7]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Receptor Binding Assay: [³⁵S]GTPγS Binding Assay[11]
This assay is used to determine the functional activity of compounds at G-protein coupled receptors (GPCRs), such as opioid receptors.[11]
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Buffer: Use an appropriate assay buffer containing GDP.
-
Reaction Mixture: In a microplate, combine the cell membranes, test compound, a selective agonist for the target receptor (to stimulate binding), and [³⁵S]GTPγS.
-
Incubation: Incubate the mixture to allow for binding.
-
Filtration: Separate the bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of the test compounds to inhibit the agonist-stimulated [³⁵S]GTPγS binding to determine their antagonist properties and calculate Kₑ values.[11]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the screening of this compound analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of 4-Methylpiperazin-2-one Derivatives using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is particularly valuable in the initial screening of novel therapeutic compounds, such as 4-Methylpiperazin-2-one derivatives, for their potential anticancer properties. The principle of the assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into purple, insoluble formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[2] These formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A lower absorbance reading indicates a reduction in cell viability, suggesting cytotoxic effects of the tested compound.[1]
Experimental Protocols
This section provides a detailed methodology for performing the MTT assay to evaluate the cytotoxicity of this compound derivatives.
Materials and Reagents
-
This compound derivatives
-
Human cancer cell line (e.g., A549 - lung carcinoma, HCT-116 - colon cancer, MCF-7 - breast cancer)[3][4]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder[1]
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan solubilization (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[5]
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (or a range between 550-600 nm)[6][7]
-
CO2 incubator (37°C, 5% CO2)
Preparation of Solutions
-
MTT Stock Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[8]
-
Vortex or sonicate to ensure complete dissolution.
-
Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container.[5]
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage, protected from light.[5]
-
-
Compound Stock Solutions:
-
Prepare a high-concentration stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the stock solutions in complete cell culture medium to achieve the desired final concentrations for the assay. It is crucial to ensure the final solvent concentration in the wells does not exceed a level toxic to the cells (typically <0.5%).[9]
-
Experimental Procedure
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 90%.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).[2][10] The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase during the experiment.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[2][8]
-
-
Compound Treatment:
-
After 24 hours, carefully aspirate the medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of the this compound derivatives to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any potential solvent toxicity.[9]
-
Untreated Control (Positive Control for Viability): Cells treated with culture medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.[7]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4][11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of DMSO or another appropriate solubilizing agent to each well to dissolve the formazan crystals.[5][10]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[2]
-
-
Absorbance Measurement:
Data Presentation and Analysis
The raw absorbance data should be processed to determine the cytotoxic effect of the this compound derivatives.
-
Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.[1]
-
Calculation of Cell Viability:
-
The percentage of cell viability is calculated relative to the untreated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
IC50 Determination:
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is a standard measure of cytotoxicity.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
The IC50 value can be determined from this curve using non-linear regression analysis.
-
Table 1: Example Data Structure for Cytotoxicity of this compound Derivatives
| Cell Line | Compound | Incubation Time (hours) | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| A549 | Derivative 1 | 48 | 1 | 95.2 ± 4.1 | 15.8 |
| 10 | 72.5 ± 6.3 | ||||
| 25 | 48.9 ± 3.8 | ||||
| 50 | 23.1 ± 2.5 | ||||
| 100 | 8.7 ± 1.9 | ||||
| HCT-116 | Derivative 1 | 48 | 1 | 98.1 ± 3.5 | 22.4 |
| 10 | 80.3 ± 5.1 | ||||
| 25 | 55.6 ± 4.2 | ||||
| 50 | 31.4 ± 3.0 | ||||
| 100 | 12.9 ± 2.1 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
Mechanism of MTT Reduction
Caption: Mechanism of MTT reduction in viable cells.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. atcc.org [atcc.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. benchchem.com [benchchem.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Enzyme Inhibition Kinetics of Piperazine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this document is titled with a focus on 4-Methylpiperazin-2-one compounds as per the user request, a comprehensive literature search did not yield publicly available enzyme inhibition kinetics data specifically for this chemical scaffold. Therefore, this application note utilizes data from structurally related N-methyl-piperazine and other piperazine derivatives to provide a relevant and illustrative framework for researchers interested in this class of compounds. The protocols and methodologies described are broadly applicable for the kinetic analysis of novel enzyme inhibitors.
Introduction
Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, found in numerous approved drugs and clinical candidates. Their ability to engage in various biological interactions makes them attractive moieties for the design of enzyme inhibitors. This document provides an overview of the enzyme inhibition kinetics of several piperazine-containing compounds, along with detailed protocols for determining key kinetic parameters. The focus is on enzymes that are common targets for such inhibitors, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative and psychiatric disorders.
Data Presentation: Inhibition of Various Enzymes by Piperazine Derivatives
The following tables summarize the inhibitory activities of various piperazine derivatives against their respective enzyme targets. This data is collated from different research publications and serves to illustrate the potential of this chemical class.
Table 1: Monoamine Oxidase (MAO) Inhibition by N-Methyl-Piperazine Chalcone Derivatives
| Compound ID | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Selectivity Index (SI) vs. MAO-A |
| 2k | MAO-B | Competitive | 0.71 | 0.21 | 56.34 |
| 2n | MAO-B | Competitive | 1.11 | 0.28 | 16.04 |
Data sourced from a study on N-methyl-piperazine chalcones as dual inhibitors for neurodegenerative diseases.[1]
Table 2: Cholinesterase Inhibition by Piperazine Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5b | Butyrylcholinesterase | 0.82 ± 0.001 | Eserine | 0.85 ± 0.0001 |
| 5h | Butyrylcholinesterase | 0.91 ± 0.003 | Eserine | 0.85 ± 0.0001 |
| 2k | Acetylcholinesterase | 8.10 | - | - |
| 2n | Acetylcholinesterase | 4.32 | - | - |
Data for compounds 5b and 5h are from a study on 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides. Data for compounds 2k and 2n are from a study on N-methyl-piperazine chalcones.[1]
Table 3: Sirtuin (SIRT) Inhibition by a Piperazine Derivative
| Compound ID | Target Enzyme | IC50 (µM) | Assay Method |
| 6d | SIRT6 | 4.93 | Fluor de Lys (FDL) |
Compound 6d is 5-(4-methylpiperazin-1-yl)-2-nitroaniline. Data sourced from a study on SIRT6 inhibitors.[2]
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity and kinetics of novel compounds against common enzyme targets for piperazine derivatives.
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay
This protocol is designed to determine the inhibitory potential of a test compound against MAO-A and MAO-B.[3][4]
1. Principle: Monoamine oxidases catalyze the oxidative deamination of monoamines.[3] This assay uses a substrate like kynuramine, which is metabolized by both MAO-A and MAO-B into 4-hydroxyquinoline.[3][4] The rate of product formation is measured spectrophotometrically, and the reduction in this rate in the presence of an inhibitor indicates its potency.
2. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound (e.g., a this compound derivative) dissolved in DMSO
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)[4]
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
3. Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare serial dilutions of the test compound and positive controls in buffer. The final DMSO concentration should be kept below 1%.
-
Prepare the kynuramine substrate solution in buffer.
-
Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in buffer.
-
-
Assay Plate Setup:
-
Add 20 µL of the test compound dilutions to the appropriate wells.
-
For control wells, add 20 µL of buffer (for 100% activity) or 20 µL of a potent inhibitor (for 0% activity).
-
Add 160 µL of the enzyme solution (either MAO-A or MAO-B) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the kynuramine substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 316 nm (for 4-hydroxyquinoline formation) in a kinetic mode for 30 minutes at 37°C.[3]
-
4. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[5]
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[6]
1. Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[6] A decrease in the rate of color formation indicates AChE inhibition.
2. Materials and Reagents:
-
Acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compound dissolved in DMSO
-
Positive control: Donepezil or Galantamine
-
96-well microplate
-
Microplate reader
3. Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of ATCh and DTNB in the buffer.
-
Prepare serial dilutions of the test compound and positive control in buffer. Ensure the final DMSO concentration is low (<1%).
-
Dilute the AChE enzyme to its working concentration in buffer.
-
-
Assay Plate Setup:
-
In each well, add 50 µL of buffer, 25 µL of the test compound dilution, and 25 µL of the ATCh solution.
-
Add 50 µL of the DTNB solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of the AChE enzyme solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm every minute for 15-20 minutes at 25°C.
-
4. Data Analysis:
-
Determine the reaction rate (change in absorbance per minute) for each inhibitor concentration.
-
Calculate the percentage of inhibition as described in Protocol 1.
-
Determine the IC50 value by plotting % inhibition versus the log of the inhibitor concentration.
-
For kinetic analysis (determining Ki and the mechanism), perform the assay with multiple concentrations of both substrate (ATCh) and inhibitor. The resulting data can be visualized using Lineweaver-Burk or Dixon plots.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the workflows and concepts central to enzyme inhibition studies.
Caption: A typical workflow for identifying and characterizing novel enzyme inhibitors.
Caption: Competitive inhibitors bind to the enzyme's active site, preventing substrate binding.
Caption: AChE inhibitors block acetylcholine breakdown, enhancing synaptic signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. Khan Academy [khanacademy.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Methylpiperazin-2-one as a Scaffold in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 4-methylpiperazin-2-one scaffold in fragment-based drug design (FBDD). This document outlines the rationale for its use, key experimental protocols for fragment screening and characterization, and presents relevant quantitative data from a case study involving a closely related piperazine-based fragment.
Introduction to this compound in FBDD
The this compound moiety is a valuable scaffold in fragment-based drug design due to its favorable physicochemical properties. It possesses a good balance of hydrophilicity and lipophilicity, a rigid cyclic backbone that reduces conformational entropy upon binding, and synthetically tractable vectors for chemical elaboration. The presence of a lactam function, a tertiary amine, and a methyl group offers multiple points for interaction with protein targets and for chemical modification to grow or link fragments into more potent lead compounds.
Key Advantages of the this compound Scaffold:
-
Low Molecular Weight: Conforms to the "Rule of Three" often applied in FBDD, increasing the probability of fitting into small pockets on a protein surface.
-
3D-Rich Shape: The non-planar structure provides a good starting point for exploring three-dimensional binding sites.
-
Synthetic Accessibility: The piperazinone core can be readily synthesized and derivatized, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
-
Favorable Physicochemical Properties: The scaffold generally imparts good solubility and metabolic stability to the resulting molecules.
Experimental Workflow and Protocols
A typical FBDD campaign utilizing the this compound scaffold involves a series of integrated experimental and computational steps.
Synthesis of a this compound Focused Fragment Library
The synthesis of a focused library around the this compound core is a critical first step. A general synthetic route is outlined below.
A representative synthetic protocol for a related piperazinone derivative is the reaction of an N-substituted ethylenediamine with an α-haloacetyl halide, followed by intramolecular cyclization. For this compound, N-methylethylenediamine can be reacted with chloroacetyl chloride to form an amide intermediate, which then undergoes intramolecular nucleophilic substitution to yield the desired product.
Biophysical Screening Protocols
Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required for primary screening and hit validation.
SPR is a powerful label-free technique for detecting and quantifying biomolecular interactions in real-time.
Protocol for SPR Screening:
-
Immobilization of Target Protein:
-
The target protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling or capture-based methods (e.g., His-tag).
-
A reference flow cell is prepared by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding.
-
-
Fragment Screening:
-
A stock solution of this compound (or a library of its derivatives) is prepared in a suitable buffer containing a small percentage of DMSO to aid solubility.
-
Fragments are injected over the sensor surface at a defined concentration (typically in the µM to mM range).
-
The binding response is measured in Resonance Units (RU).
-
-
Hit Validation:
-
Hits from the primary screen are re-tested in a dose-response format to confirm binding and determine the dissociation constant (KD).
-
One-Pot Synthesis of Functionalized Piperazinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Piperazinones are a privileged heterocyclic scaffold frequently found in a wide array of biologically active compounds and natural products. Their structural motif is a cornerstone in medicinal chemistry, contributing to the development of therapeutics in areas such as oncology, virology, and neurodegenerative diseases. The efficient construction of these valuable molecules is of paramount importance. One-pot multicomponent reactions (MCRs) have emerged as a powerful and atom-economical strategy for the synthesis of complex molecular architectures, including functionalized piperazinones, by combining three or more reactants in a single synthetic operation. This approach avoids the isolation of intermediates, thereby saving time, resources, and reducing waste.
This document provides detailed application notes and experimental protocols for three distinct and efficient one-pot methodologies for the synthesis of functionalized piperazinones.
Asymmetric Synthesis of 3-Substituted Piperazin-2-ones via a One-Pot Knoevenagel/Epoxidation/Domino Ring-Opening Cyclization Cascade
This protocol outlines a highly enantioselective one-pot synthesis of 3-aryl/alkyl piperazin-2-ones from readily available starting materials.[1][2][3][4] The sequence involves a quinine-derived urea-catalyzed Knoevenagel condensation, followed by an asymmetric epoxidation and a subsequent domino ring-opening cyclization (DROC) with a 1,2-diamine.[1][2][3]
Signaling Pathway
Caption: Reaction pathway for the one-pot synthesis of piperazinones.
Experimental Protocol
-
Knoevenagel Condensation: In a flame-dried reaction vessel under an inert atmosphere, dissolve the aldehyde (0.1 mmol, 1.0 equiv) and (phenylsulfonyl)acetonitrile (0.1 mmol, 1.0 equiv) in anhydrous toluene (to a concentration of 0.3 M). Add the epi-quinine derived urea (eQNU) catalyst (0.01 mmol, 10 mol%). Stir the reaction mixture at room temperature.
-
Asymmetric Epoxidation: Upon completion of the Knoevenagel step (monitored by TLC), dilute the reaction mixture with anhydrous toluene to a final concentration of 0.02 M and cool to -20 °C. Add cumyl hydroperoxide (CHP, 0.11 mmol, 1.1 equiv) dropwise. Stir the mixture at this temperature until the alkene is consumed.
-
Domino Ring-Opening Cyclization (DROC): To the reaction mixture, add 1,2-ethylenediamine (0.12 mmol, 1.2 equiv) and triethylamine (Et3N, 0.2 mmol, 2.0 equiv) at room temperature (25 °C). Stir until the epoxide is fully consumed.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl solution and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted piperazin-2-one.
Data Presentation
| Entry | Aldehyde (R group) | Yield (%)[1][4] | ee (%)[1][4] |
| 1 | p-F-C6H4 | 90 | 91 |
| 2 | p-Cl-C6H4 | 85 | 92 |
| 3 | p-Br-C6H4 | 88 | 93 |
| 4 | p-NO2-C6H4 | 75 | 95 |
| 5 | o-Cl-C6H4 | 70 | 90 |
| 6 | Naphthalen-2-yl | 82 | 94 |
| 7 | Cyclohexyl | 65 | 96 |
| 8 | Isopropyl | 58 | 99 |
Ugi-Joullié Reaction for the Synthesis of Peptidomimetic Piperazinones
The Ugi-Joullié reaction is a versatile multicomponent reaction that provides rapid access to piperazinone-containing peptidomimetics.[5][6] This one-pot procedure involves the reaction of a sugar-derived lactam, which is reduced in situ to a cyclic imine, followed by the addition of an isocyanide and a carboxylic acid.
Experimental Workflow
Caption: Workflow for the Ugi-Joullié synthesis of piperazinones.
Experimental Protocol
General Procedure for Polyhydroxylated Piperidine Peptidomimetics: [5]
-
In situ Imine Formation: In a flame-dried flask under argon, dissolve the sugar-derived lactam (1.0 equiv) in anhydrous THF. Add Schwartz's reagent (Cp2ZrHCl, 1.5 equiv) in one portion at room temperature. Stir the mixture for 30-60 minutes until the lactam is fully consumed (monitored by TLC).
-
Ugi-Joullié Reaction: To the resulting cyclic imine solution, add the carboxylic acid (1.2 equiv) and the isocyanide (1.2 equiv). Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction by adding a few drops of water. Dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired peptidomimetic.
Data Presentation
Quantitative data for specific substrates was not provided in the search results in a tabular format, but the methodology is described as a direct approach to the synthesis of polyhydroxylated piperidine and pyrrolidine peptidomimetics.
Cascade Synthesis of Piperazinones via Double Nucleophilic Substitution
This one-pot protocol describes a cascade reaction involving a metal-promoted transformation of a chloro allenylamide, a primary amine, and an aryl iodide to afford functionalized piperazinones.[7] This method allows for the formation of three new bonds in a single operation and introduces two points of diversity into the final product.[7]
Logical Relationship Diagram
Caption: Logical flow of the cascade synthesis of piperazinones.
Experimental Protocol
General Procedure: [7]
-
Reaction Setup: To a reaction tube, add the chloro allenylamide (0.1 mmol, 1.0 equiv), aryl iodide (0.12 mmol, 1.2 equiv), primary amine (0.3 mmol, 3.0 equiv), AgNO3 (0.05 mmol, 0.5 equiv), Cs2CO3 (0.3 mmol, 3.0 equiv), and Pd(PPh3)4 (0.01 mmol, 10 mol%).
-
Reaction Execution: Add anhydrous acetonitrile (5 mL) and seal the tube. Heat the reaction mixture at 85-90 °C for 16 hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a short pad of Celite, washing with acetonitrile. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired piperazinone.
Data Presentation
| Entry | Aryl Iodide (Ar group) | Amine (R group) | Yield (%)[7] |
| 1 | Iodobenzene | Benzylamine | 75 |
| 2 | 4-Iodotoluene | Benzylamine | 78 |
| 3 | 2-Iodotoluene | Benzylamine | 57 |
| 4 | 4-Iodoanisole | Benzylamine | 71 |
| 5 | 1-Iodo-4-(trifluoromethyl)benzene | Benzylamine | 65 |
| 6 | Iodobenzene | (4-Methoxyphenyl)methanamine | 66 |
| 7 | Iodobenzene | Cyclohexanamine | 62 |
| 8 | Iodobenzene | Prop-2-en-1-amine | 50 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of polyhydroxylated piperidine and pyrrolidine peptidomimetics via one-pot sequential lactam reduction/Joullié-Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploitation of the Ugi-Joullié reaction in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: 4-Methylpiperazin-2-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylpiperazin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Common synthetic strategies for this compound and its derivatives typically involve the intramolecular cyclization of a linear precursor. One prevalent method is the reaction of N-methylethanolamine with an activated glycine equivalent, such as ethyl chloroacetate, followed by cyclization. Another approach involves the reductive amination of a protected aminoacetaldehyde with an amino acid ester, followed by deprotection and cyclization.[1]
Q2: What are the potential side products I should be aware of during the synthesis of this compound?
A2: Several side products can form depending on the specific synthetic route and reaction conditions. Key potential impurities include:
-
N,N'-dimethylpiperazine-2,5-dione: This diketopiperazine can form through the intermolecular dimerization of two precursor molecules instead of the desired intramolecular cyclization.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials like N-(2-hydroxyethyl)-N-methylglycine ethyl ester in the final product.
-
Polymeric/Oligomeric Byproducts: Under certain conditions, especially with heat, oligomerization of the starting materials or intermediates can occur.
-
Hydrolysis Products: If water is present, the ester functionality of the precursor can be hydrolyzed back to the carboxylic acid, preventing cyclization.
-
Over-reduction Products: In syntheses involving reductive amination steps, the aldehyde functional group may be partially reduced to an alcohol if the reaction conditions are not carefully controlled.[1]
Q3: My reaction is sluggish or incomplete. What are the possible causes?
A3: Several factors can contribute to an incomplete reaction:
-
Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the appropriate temperature to facilitate complete conversion.
-
Poor quality reagents: The purity of starting materials and reagents is crucial. Impurities can interfere with the reaction.
-
Inefficient mixing: For heterogeneous reactions, ensure adequate stirring to promote contact between reactants.
-
Deactivation of catalyst: If a catalyst is used, it may have lost its activity.
Q4: I am observing a significant amount of the N,N'-dimethylpiperazine-2,5-dione byproduct. How can I minimize its formation?
A4: The formation of the dimeric diketopiperazine is favored by conditions that promote intermolecular reactions. To favor the desired intramolecular cyclization:
-
High dilution: Running the cyclization step at high dilution can significantly reduce the likelihood of two precursor molecules reacting with each other.
-
Slow addition of precursor: A slow, controlled addition of the linear precursor to the reaction mixture can maintain a low concentration, thereby favoring intramolecular cyclization.
-
Choice of base and solvent: The reaction conditions can influence the relative rates of intra- and intermolecular reactions. Experimenting with different bases and solvents may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on a common synthetic route involving the cyclization of an N-substituted glycine ester.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete cyclization of the precursor (e.g., ethyl N-(2-hydroxyethyl)-N-methylglycinate). | - Increase reaction time and/or temperature.- Ensure the base used for cyclization is of good quality and used in the correct stoichiometric amount.- Check for the presence of water, which can lead to hydrolysis of the ester. |
| Formation of N,N'-dimethylpiperazine-2,5-dione. | - Perform the cyclization under high-dilution conditions.- Add the precursor solution slowly to the reaction mixture. | |
| Loss of product during workup and purification. | - Optimize the extraction and purification procedures. Consider using alternative purification methods like column chromatography with a different stationary or mobile phase. | |
| Presence of Multiple Impurities in Crude Product | Sub-optimal reaction conditions leading to various side reactions. | - Re-evaluate the reaction temperature, time, and stoichiometry of reagents.- Ensure an inert atmosphere if the reaction is sensitive to air or moisture. |
| Degradation of the product during workup or purification. | - Use milder workup conditions (e.g., avoid strong acids or bases if the product is sensitive).- For purification by distillation, use a high vacuum to lower the boiling point and prevent thermal degradation. | |
| Difficulty in Purifying the Final Product | Similar polarities of the desired product and impurities. | - Employ high-performance liquid chromatography (HPLC) for purification.- Consider derivatization of the impurity to alter its polarity, facilitating separation. |
| Oily product that is difficult to crystallize. | - Attempt co-distillation with a high-boiling solvent to remove volatile impurities.- Try different crystallization solvents or solvent mixtures. |
Experimental Protocols
A representative experimental protocol for a related chiral piperazinone synthesis is detailed in a patent, which involves a reductive amination followed by deprotection and cyclization.[1] While this specific example leads to a 3-methyl substituted product, the principles of the final cyclization step are relevant.
Example: Synthesis of (R)-3-methylpiperazin-2-one [1]
-
Reductive Amination: D-alanine methyl ester hydrochloride is neutralized with triethylamine. The resulting free amine is then reacted with N-Cbz-aminoacetaldehyde in methanol. Sodium triacetoxyborohydride is added portion-wise at 0°C, and the reaction is stirred overnight at room temperature. The reaction is quenched with saturated sodium bicarbonate solution, and the product, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate, is extracted and purified by silica gel column chromatography.
-
Deprotection and Cyclization: The purified intermediate is dissolved in methanol, and palladium on carbon is added. The mixture is subjected to hydrogenation at 1.8 MPa overnight. The catalyst is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield (R)-3-methylpiperazin-2-one.
Note: The specific conditions for the synthesis of this compound may vary, and it is crucial to consult the relevant literature for the specific procedure being followed.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Pathways for desired product and common side products formation.
References
Byproducts of 4-Methylpiperazin-2-one N-alkylation and their removal
Welcome to the technical support center for the N-alkylation of 4-Methylpiperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic transformation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the N-alkylation of this compound.
Issue 1: Low Yield of the Desired N-Alkylated Product
Symptoms:
-
The reaction appears sluggish or incomplete upon monitoring by TLC or LC-MS.
-
A significant amount of starting material (this compound) remains after the reaction.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Base Strength or Amount | Use a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least 1.5-2.0 equivalents of the base are used to effectively neutralize the acid generated during the reaction.[1] |
| Poor Solubility of Reagents | Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure all reactants are fully dissolved.[1] |
| Low Reaction Temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the reaction temperature, for example, to 60-80 °C.[1] |
| Unstable Alkylating Agent | If the alkylating agent is prone to decomposition, consider adding it slowly to the reaction mixture at a controlled temperature. |
Issue 2: Formation of Multiple Products (Byproducts)
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks in addition to the desired product and starting material.
-
Difficulty in isolating the pure desired product.
This is a common issue and the following sections delve into the specific byproducts and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the N-alkylation of this compound?
The primary byproducts encountered are:
-
1,4-Disubstituted Piperazin-2-one: Alkylation occurs at the N1 position (the lactam nitrogen) in addition to the desired N4 position.
-
Quaternary Ammonium Salt: Over-alkylation of the desired N-alkylated product at the N4 position.
-
O-Alkylation Product: Alkylation at the oxygen atom of the lactam functionality.
The formation of these byproducts is influenced by the reaction conditions.
Q2: How can I minimize the formation of the 1,4-disubstituted byproduct?
The formation of the 1,4-disubstituted byproduct arises from the competitive alkylation at the N1 (lactam) nitrogen. To favor alkylation at the N4 position:
-
Choice of Base: Use of a milder base like potassium carbonate (K₂CO₃) can favor N4 alkylation. Stronger bases like sodium hydride (NaH) can deprotonate the less acidic N1 proton, leading to dialkylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Protecting Groups: While more synthetically involved, protecting the N1 position prior to alkylation and subsequent deprotection is a reliable method to ensure mono-alkylation at the desired N4 position.
Q3: I am observing a significant amount of a highly polar byproduct that is soluble in water. What is it and how can I remove it?
This is likely the quaternary ammonium salt formed by over-alkylation of your desired product.[2]
Removal Strategies:
-
Aqueous Work-up: Quaternary ammonium salts are often highly soluble in water. During the work-up, partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water will preferentially move the quaternary salt into the aqueous layer. Multiple extractions of the organic layer with water can enhance removal.
-
Precipitation/Crystallization: If the desired N-alkylated product is a solid, it can often be purified by crystallization from a suitable solvent system, leaving the more soluble quaternary salt in the mother liquor.
Q4: My desired product seems to be contaminated with an isomer. How can I separate them?
The most common isomeric byproduct is the 1-alkyl-4-methylpiperazin-2-one where alkylation has occurred at the N1 position.
Separation Method:
-
Silica Gel Column Chromatography: This is the most effective method for separating N1 and N4 alkylated isomers. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, can effectively separate the two isomers.[3][4]
Q5: I suspect O-alkylation is occurring. How can I confirm this and prevent it?
O-alkylation results in the formation of a lactim ether.
Confirmation:
-
Spectroscopic Analysis: ¹H NMR spectroscopy will show a characteristic shift for the protons adjacent to the newly formed ether linkage. Mass spectrometry will show a product with the same mass as the N-alkylated product, necessitating careful analysis of fragmentation patterns or the use of 2D NMR techniques for confirmation.
Prevention:
-
Hard and Soft Acids and Bases (HSAB) Principle: The lactam anion is an ambident nucleophile with a "hard" oxygen center and a "softer" nitrogen center. To favor N-alkylation, use a "softer" alkylating agent. Alkyl iodides are softer than bromides, which are softer than chlorides.[5]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor O-alkylation. Using less polar solvents like toluene or THF may increase the proportion of the N-alkylated product.[5]
-
Counter-ion Effects: The choice of base and its counter-ion can influence the site of alkylation. For instance, using potassium bases often favors N-alkylation over sodium bases.
Data Presentation
The following table summarizes typical yields and byproduct distribution in the N-alkylation of a piperazin-2-one derivative with benzyl bromide under different conditions. This data is illustrative and results may vary based on the specific substrate and alkylating agent.
| Base | Solvent | Temperature (°C) | Desired Product Yield (%) | 1,4-Disubstituted Byproduct (%) |
| K₂CO₃ | Acetonitrile | 80 | 75-85 | 5-10 |
| NaH | THF | 25 | 60-70 | 15-25 |
| Cs₂CO₃ | DMF | 60 | 80-90 | <5 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add the base (e.g., K₂CO₃, 1.5 eq).
-
Heat the mixture to the desired temperature (e.g., 60-80 °C).
-
Slowly add the alkylating agent (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography, crystallization, or extraction as described in the troubleshooting sections.[1]
Protocol 2: Purification of N-Alkylated Product by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-alkylated this compound.[4]
Visualizations
Reaction Pathway and Byproduct Formation
Caption: N-Alkylation of this compound and potential byproduct pathways.
Troubleshooting Workflow
References
Technical Support Center: Purification of 4-Methylpiperazin-2-one by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Methylpiperazin-2-one using column chromatography. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for the purification of piperazine derivatives, including this compound, is silica gel.[1][2][3] Given the polar nature of the target compound, a standard mesh size of silica gel (e.g., 60-120 or 230-400 mesh) is a suitable starting point.
Q2: What is a good starting mobile phase for the purification of this compound?
A2: Due to the polarity of this compound, a relatively polar solvent system is required. A good starting point, based on the purification of similar compounds, is a mixture of ethyl acetate and methanol. A ratio of 9:1 (ethyl acetate:methanol) has been used successfully for a related chiral piperazinone derivative.[4] It is highly recommended to first optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.2-0.3 for the this compound.[5]
Q3: My this compound seems to be unstable on the silica gel column. What can I do?
A3: Amine-containing compounds can sometimes interact strongly with the acidic surface of silica gel, leading to peak tailing or even degradation. To mitigate this, you can deactivate the silica gel by preparing a slurry of the silica in the chosen mobile phase containing a small amount of a base, such as triethylamine (1-2%) or ammonium hydroxide.[5][6] Alternatively, using a different stationary phase like neutral or basic alumina can be considered.[5]
Q4: What are the potential impurities I should be trying to separate?
A4: Potential impurities will largely depend on the synthetic route used to prepare this compound. Common impurities may include unreacted starting materials (e.g., N-methylpiperazine, ethyl chloroacetate), byproducts from side reactions, and any degradation products. It is crucial to analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify the number and polarity of the impurities to be separated.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound does not move from the baseline (Rf = 0) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. For example, increase the percentage of methanol in an ethyl acetate/methanol mixture. For very polar compounds, a system of dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution can be effective.[6][7] |
| Compound runs with the solvent front (Rf = 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the less polar solvent (e.g., ethyl acetate or dichloromethane). |
| Poor separation of spots (co-elution) | Inappropriate solvent system. | Perform a thorough TLC analysis with a variety of solvent systems of different polarities and compositions to find a system that provides good separation between your product and impurities.[6][8] |
| Streaking or tailing of the spot on the TLC plate and column | Compound is interacting too strongly with the acidic silica gel. | Add a small amount of triethylamine or ammonium hydroxide (0.5-2%) to the mobile phase to mask the acidic silanol groups.[5] Consider using a less acidic stationary phase like neutral alumina.[5] |
| Low recovery of the compound from the column | Compound may have degraded on the column or is irreversibly adsorbed. | Test the stability of your compound on a small amount of silica gel before performing a large-scale purification.[6] Deactivating the silica with a base can help prevent degradation.[5] If the compound is highly unstable on silica, consider alternative purification methods like crystallization or reversed-phase chromatography. |
| The column is running very slowly or is blocked | Silica gel is packed too tightly, or fine particles are clogging the frit. | Ensure the silica gel is properly slurried and packed to avoid overly dense packing. Applying gentle pressure (flash chromatography) can help improve the flow rate. If a blockage occurs, it may be at the bottom of the column and might require carefully disturbing the silica at that point to resume flow.[6] |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Plate Preparation: Use a silica gel coated TLC plate. Draw a light pencil line about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or dichloromethane). Using a capillary tube, spot a small amount onto the starting line.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate or iodine).
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot. The ideal solvent system will give the this compound an Rf value between 0.2 and 0.3, with good separation from any impurities.
Column Chromatography Protocol
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
Carefully add a small amount of fresh mobile phase and again drain to the top of the sand. Repeat this step once more to ensure the entire sample is loaded as a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock. If using flash chromatography, apply gentle air pressure to the top of the column.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation of Pure Compound:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or GC.
-
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard grade silica is generally sufficient. |
| Mobile Phase (Starting Point) | Ethyl Acetate / Methanol (9:1 v/v) | Adjust ratio based on TLC results. For more polar impurities, a gradient elution might be necessary.[4] |
| Mobile Phase Additive | 1-2% Triethylamine or Ammonium Hydroxide | Recommended if peak tailing or degradation is observed.[5][6] |
| Target Rf Value | 0.2 - 0.3 | Provides a good balance between separation and elution time.[5] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. merckmillipore.com [merckmillipore.com]
Optimizing reaction conditions for 4-Methylpiperazin-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methylpiperazin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and effective method for synthesizing this compound involves a multi-step process. This typically starts with the synthesis of a protected amino acetaldehyde, followed by a reductive amination with an appropriate amino acid ester. The final step involves deprotection and subsequent intramolecular cyclization to form the piperazinone ring.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, especially during the reductive amination and deprotection steps, pressure during hydrogenation, and the choice of solvent and catalyst. Precise control of these parameters is crucial for achieving high yield and purity. For instance, the reductive amination step may require low temperatures to prevent the reduction of the aldehyde group to an alcohol.[1]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1] These methods allow for the tracking of reactant consumption and product formation, helping to determine the optimal reaction time.
Q4: What are the recommended purification methods for this compound?
A4: The crude product is typically purified by silica gel column chromatography.[1] The choice of eluent system is critical for achieving good separation of the desired product from any impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction during reductive amination. | - Ensure the reducing agent is fresh and added portion-wise at the correct temperature.- Increase the reaction time and continue to monitor by TLC/HPLC. |
| Inefficient cyclization. | - Ensure complete deprotection of the precursor before attempting cyclization.- Optimize the temperature for the cyclization step; it is often carried out at room temperature.[1] | |
| Loss of product during purification. | - Optimize the solvent system for column chromatography to ensure good separation and minimize product loss.- Ensure proper handling and concentration of fractions containing the product. | |
| Impurity Formation | Formation of byproducts during reductive amination. | - Control the reaction temperature carefully; for example, maintain a temperature between -10 °C and 0 °C to prevent aldehyde reduction.[1] |
| Incomplete deprotection. | - Ensure the hydrogenation step for deprotection is run to completion, as monitored by HPLC.[1]- Use a sufficient amount of catalyst (e.g., Palladium on carbon) and adequate hydrogen pressure.[1] | |
| Difficult Purification | Co-elution of impurities with the product. | - Adjust the polarity of the eluent system for column chromatography.- Consider using a different stationary phase for chromatography if baseline separation is not achieved. |
| Product is not crystallizing or is an oil. | - Ensure the product is pure by analytical methods (e.g., HPLC, NMR).- Try different solvent systems for crystallization or trituration. |
Experimental Protocols & Data
Synthesis of (R)-3-methylpiperazin-2-one (as an illustrative example)
This protocol is adapted from a patented synthesis of a closely related chiral piperazinone derivative and can be adapted for this compound.[1]
Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
Dissolve D-alanine methyl ester hydrochloride (33g) in 200mL of Dichloromethane (DCM).
-
Neutralize with triethylamine (25g) and filter to remove the salt.
-
To the filtrate, add N-Cbz-aminoacetaldehyde (40g) in 300mL of methanol and stir for 15 minutes.
-
Cool the mixture to 0 °C and add triethylamine (48g).
-
Add sodium triacetoxyborohydride (87g) in portions.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic phases and concentrate to obtain the crude product.
-
Purify by silica gel column chromatography using n-heptane/ethyl acetate (1/2) as the eluent.
Step 2: Synthesis of (R)-3-methylpiperazin-2-one
-
Add the purified product from Step 1 (10g) to 100mL of methanol.
-
Add 3g of palladium on carbon (Pd/C).
-
Introduce hydrogen gas to a pressure of 1.8 MPa.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by HPLC until completion.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by silica gel column chromatography using ethyl acetate/methanol (9/1) as the eluent to yield the final product.
Summary of Reaction Conditions and Yields
| Step | Reactants | Solvent | Catalyst/Reagent | Temperature | Pressure | Yield | Purity (HPLC) |
| Reductive Amination | D-alanine methyl ester HCl, N-Cbz-aminoacetaldehyde | DCM, Methanol | Triethylamine, Sodium triacetoxyborohydride | 0 °C to RT | Ambient | 83% | - |
| Deprotection & Cyclization | Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate | Methanol | Pd/C, H₂ | Room Temperature | 1.8 MPa | 91% | 98.2% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Improving yield and selectivity in piperazinone derivative synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of piperazinone derivatives, with a focus on improving yield and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide rapid answers to common issues encountered during the synthesis of piperazinone derivatives.
Issue 1: Low Yield in Piperazinone Synthesis
-
Question: My overall yield for the piperazinone synthesis is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in piperazinone synthesis can arise from several factors, including incomplete reactions, side product formation, or degradation of starting materials or products. Here are some common causes and troubleshooting steps:
-
Inefficient Cyclization: The ring-closing step is often a critical point for yield loss. Optimization of reaction conditions is crucial. Consider screening different solvents, bases, and temperatures. For instance, in some cascade reactions, the choice of a palladium catalyst and a silver salt can be critical for promoting the cyclization.[1]
-
Suboptimal Reductive Amination: If your synthesis involves a reductive amination step to form a diamine precursor, ensure the reaction goes to completion. Monitor the reaction by TLC or LC-MS. Incomplete imine formation or reduction can significantly lower the overall yield. Using different reducing agents like sodium triacetoxyborohydride can be effective.[2][3]
-
Starting Material Quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction and lead to side products.
-
Product Degradation: Piperazinone derivatives can be sensitive to harsh reaction conditions. If you are using high temperatures or strong acids/bases, consider milder alternatives.
-
Issue 2: Poor Selectivity (Diastereoselectivity/Regioselectivity)
-
Question: I am observing a mixture of diastereomers in my chiral piperazinone synthesis. How can I improve the diastereoselectivity?
-
Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of chiral piperazinones. The choice of reagents, catalysts, and reaction conditions plays a significant role.
-
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the starting materials or chiral catalysts can effectively control the stereochemical outcome of the reaction. For example, in palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, the choice of a chiral ligand is critical for achieving high enantioselectivity and diastereoselectivity.[4][5]
-
Ugi Reaction Optimization: In multicomponent reactions like the Ugi reaction for piperazinone synthesis, the diastereoselectivity can be influenced by the choice of amino acid and reaction solvent.[6][7] For instance, solid-phase synthesis has been shown to produce the opposite diastereomer compared to the solution-phase reaction in some cases.[8]
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the formation of the thermodynamically more stable diastereomer.
-
-
Question: My reaction is producing a mixture of mono- and di-substituted piperazinone derivatives. How can I improve the regioselectivity for mono-substitution?
-
Answer: Controlling substitution on the piperazine ring is a common issue. To favor mono-substitution, several strategies can be employed:
-
Use of Protecting Groups: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine.[9] This ensures that only one nitrogen atom is available for reaction.
-
Excess of Piperazine: Using a large excess of piperazine can statistically favor mono-substitution.[10]
-
Slow Addition of Reagents: Adding the electrophile slowly to the reaction mixture containing piperazine can also improve the selectivity for the mono-substituted product.[10]
-
Issue 3: Side Reactions and Impurities
-
Question: I am observing significant side product formation in my reaction. What are the common side reactions in piperazinone synthesis?
-
Answer: Side reactions can significantly reduce the yield and complicate purification. Common side reactions include:
-
Over-alkylation: Formation of di-substituted or even quaternary ammonium salts if the reaction conditions are not well-controlled.
-
Ring-Opening: Under harsh acidic or basic conditions, the piperazinone ring can be susceptible to hydrolysis.
-
Racemization: For chiral piperazinones, harsh conditions can lead to loss of stereochemical integrity.
-
Formation of Lactams: In some cyclization reactions, the formation of five-membered lactams can be a competing side reaction.[2] Careful selection of the cyclization precursors and conditions is necessary to favor the formation of the desired six-membered piperazinone ring.
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data on the impact of different reaction conditions on the yield and selectivity in piperazinone synthesis.
Table 1: Influence of Catalyst and Ligand on Asymmetric Hydrogenation for Chiral Piperazinone Synthesis
| Entry | Catalyst | Ligand | Solvent | Yield (%) | ee (%) | dr |
| 1 | [Pd(TFA)2] | (S)-Segphos | TFE | >95 | 85 | >20:1 |
| 2 | [Pd(TFA)2] | (S)-Binap | TFE | >95 | 70 | >20:1 |
| 3 | [Pd(TFA)2] | (R)-MeO-Biphep | TFE | >95 | 88 | >20:1 |
| 4 | [Pd(TFA)2] | (S)-Xyl-P-Phos | TFE | >95 | 90 | >20:1 |
Data adapted from a study on the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[5]
Table 2: Diastereoselectivity in Ugi Reaction for Piperazinone Synthesis
| Entry | Amino Acid | Solvent | Diastereomeric Ratio (trans:cis) |
| 1 | L-Alanine | TFE | >95:5 |
| 2 | L-Valine | TFE | >95:5 |
| 3 | N-Methyl-L-Alanine | TFE | <5:95 |
| 4 | Sarcosine | TFE | <5:95 |
Data adapted from a study on the stereocontrolled disruption of the Ugi reaction.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of piperazinone derivatives.
Protocol 1: Synthesis of a Chiral Piperazin-2-one via Reductive Amination and Cyclization
This protocol describes a two-step synthesis of a chiral piperazinone derivative starting from a protected ethanolamine and an amino acid ester.[11]
Step 1: Reductive Amination to form a Chiral Diamine Derivative
-
Oxidation: An ethanolamine with a protecting group (e.g., Cbz or Boc) is oxidized to the corresponding aminoacetaldehyde.
-
Reaction Setup: In a reaction vessel, dissolve the aminoacetaldehyde and an amino acid ester in an alcohol solvent (e.g., methanol, ethanol).
-
Reduction: Cool the solution to between -10 °C and 0 °C to prevent over-reduction of the aldehyde. Add a reducing agent (e.g., sodium cyanoborohydride) portion-wise.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral diamine derivative.
Step 2: Deprotection and Cyclization to form the Piperazinone
-
Deprotection: Dissolve the chiral diamine derivative in an appropriate solvent. For a Cbz group, deprotection can be achieved by catalytic hydrogenation using Pd/C and hydrogen gas at a temperature of 10-30 °C. For a Boc group, an acid such as TFA can be used.
-
Cyclization: The deprotection will often be followed by spontaneous cyclization to form the piperazinone ring.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure chiral piperazinone derivative.
Protocol 2: Diastereoselective Synthesis of a Piperazinone via a One-Pot Ugi/Nucleophilic Substitution/N-Acylation Sequence
This protocol describes a one-pot synthesis of a pyrrolopiperazine-2,6-dione.[12]
-
Reaction Setup: To a solution of an α-aminoester hydrochloride in methanol, add potassium hydroxide and sonicate for 10 minutes.
-
Ugi Reaction: To the mixture, add 3-bromopropionic acid, phenylglyoxal, and an isocyanide (e.g., cyclohexyl isocyanide). Stir the reaction mixture at room temperature for 24 hours. The Ugi adduct will precipitate.
-
Cyclization: Isolate the precipitate by filtration. The spontaneous cyclization of the Ugi adduct affords the corresponding pyrrolidin-2-one.
-
Second Cyclization: Treat the pyrrolidin-2-one derivative with cesium carbonate in acetonitrile and heat to reflux for 1 hour to form the piperazine-2,6-dione ring.
-
Purification: The final product can be purified by column chromatography.
Visualizations
General Synthetic Workflow for Piperazinone Derivatives
Caption: A generalized workflow for the synthesis of piperazinone derivatives.
Troubleshooting Decision Tree for Low Yield in Piperazinone Synthesis
Caption: A decision tree for troubleshooting low yields in piperazinone synthesis.
Piperazinone Derivatives in the Ras Signaling Pathway
Caption: Inhibition of the Ras signaling pathway by piperazinone derivatives.[13]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting low yield in 4-Methylpiperazin-2-one reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-Methylpiperazin-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a significantly low yield in my this compound synthesis. What are the common causes?
Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reactions, side product formation, or issues with product isolation. Key areas to investigate include the quality of starting materials, reaction conditions (temperature, solvent, catalyst), and the effectiveness of the work-up and purification procedures.
A logical approach to troubleshooting this issue is outlined in the workflow diagram below.
Technical Support Center: Chiral Separation of 4-Methylpiperazin-2-one Enantiomers by HPLC
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of 4-Methylpiperazin-2-one enantiomers using High-Performance Liquid Chromatography (HPLC). Below you will find troubleshooting guidance and frequently asked questions to assist with your experimental workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No enantiomeric separation observed. | Inappropriate Chiral Stationary Phase (CSP): The selected column may not provide the necessary chiral recognition for this compound. | Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating cyclic amines.[1][2] Consider screening columns like Chiralpak® or CHIRAL ART® series.[3] |
| Incorrect Mobile Phase Composition: The mobile phase may not be conducive to chiral recognition on the selected CSP. | For normal-phase chromatography, begin with a mobile phase of n-Hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[3][4] A typical starting ratio is 90:10 (n-Hexane:Alcohol). For reversed-phase, a buffered aqueous solution with acetonitrile or methanol is a common starting point. | |
| Inappropriate Additive: Basic compounds like this compound often require a basic additive to improve peak shape and resolution. | Add a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase.[4] | |
| Poor resolution between enantiomer peaks (Rs < 1.5). | Suboptimal Mobile Phase Strength: The elution strength of the mobile phase may be too high or too low. | For Normal Phase: If peaks are broad and resolution is poor, decrease the percentage of the alcohol modifier. If retention times are excessively long, a slight increase in the alcohol percentage may be necessary. |
| Flow Rate is Too High: A high flow rate can reduce the time for enantiomers to interact with the CSP, leading to decreased resolution. | Reduce the flow rate. A typical starting flow rate is 1.0 mL/min, which can be lowered to 0.5 mL/min to improve resolution. | |
| Temperature Fluctuations: Changes in column temperature can affect selectivity and resolution.[5] | Use a column oven to maintain a constant and optimized temperature. | |
| Peak tailing or poor peak shape. | Secondary Interactions: The basic nature of the piperazinone ring can lead to interactions with residual silanol groups on the silica support of the CSP. | As mentioned, the addition of a basic modifier like DEA to the mobile phase is crucial for mitigating these interactions and improving peak symmetry.[4] |
| Sample Overload: Injecting too much sample can lead to peak distortion. | Reduce the sample concentration or the injection volume. | |
| Inconsistent retention times. | Column Equilibration: The column may not be fully equilibrated with the mobile phase. | Ensure the column is equilibrated for a sufficient time (at least 30 minutes) with the mobile phase before starting injections.[6] |
| Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of volatile components. | Prepare fresh mobile phase daily and keep the solvent reservoirs capped. | |
| Pump Issues: The HPLC pump may not be delivering a consistent flow rate. | Check the pump for leaks and ensure it is properly primed. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral stationary phase (CSP) to start with for the separation of this compound enantiomers?
A1: For chiral compounds containing amine functional groups within a cyclic structure, polysaccharide-based CSPs are a highly recommended starting point.[1][2] Columns with cellulose or amylose derivatives coated or immobilized on a silica support have demonstrated broad applicability for a wide range of chiral molecules.[3][7]
Q2: Which mobile phase mode (Normal Phase, Reversed-Phase, or Polar Organic) should I try first?
A2: Normal phase chromatography is often the first choice for chiral separations on polysaccharide-based CSPs and is a good starting point for this compound.[4] A mobile phase consisting of n-hexane with an alcohol modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine) is a common and effective initial system.[3]
Q3: Why is a basic additive necessary in the mobile phase?
A3: this compound is a basic compound. The basic additive in the mobile phase helps to prevent undesirable interactions between the analyte and any acidic sites on the stationary phase, which can cause peak tailing and poor resolution.[4] It ensures that the primary interaction is with the chiral selector of the CSP.
Q4: How should I prepare my sample for injection?
A4: Dissolve your sample of this compound in the mobile phase to ensure compatibility and good peak shape.[6] If the sample is not readily soluble in the mobile phase, use a solvent that is compatible with the mobile phase and will not cause the sample to precipitate upon injection.
Q5: My compound does not have a strong UV chromophore. What detection methods can I use?
A5: While this compound may have some UV absorbance at low wavelengths (e.g., 200-220 nm), sensitivity might be limited. For higher sensitivity, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization with a UV-active agent can be employed for trace-level analysis.[8] Mass Spectrometry (MS) is also a highly sensitive and specific detection method.
Experimental Protocols
Below is a detailed starting methodology for the chiral HPLC separation of this compound enantiomers. This protocol serves as a robust starting point for method development.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Method:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
3. Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
The enantiomeric excess (% ee) can be calculated using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] x 100, where Area1 and Area2 are the peak areas of the major and minor enantiomers, respectively.[8]
Quantitative Data Summary
The following table presents expected results from the experimental protocol described above. These values are illustrative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Expected Retention Time (min) | ~ 8.5 | ~ 10.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{≥ 1.5} |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor chiral separation in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ymc.co.jp [ymc.co.jp]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. eijppr.com [eijppr.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 4-Methylpiperazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methylpiperazin-2-one via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Recrystallization is a highly effective and recommended method for the purification of this compound, particularly for removing minor impurities and achieving a high-purity crystalline solid. For grossly impure samples, column chromatography may be used as an initial purification step.
Q2: What are the key physical properties of this compound relevant to its recrystallization?
A2: Key physical properties include its melting point of 85-89 °C and its appearance as a white to light yellow crystalline solid. It is slightly soluble in water and soluble in some organic solvents.
Q3: What are some potential impurities in crude this compound?
A3: Potential impurities can originate from the synthetic route. Common starting materials and reagents whose residues may be present include N-substituted amino acid esters and reagents from cyclization or deprotection steps. Unreacted starting materials or by-products of the cyclization reaction are the most probable impurities.
Q4: How do I select an appropriate solvent for the recrystallization of this compound?
A4: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the polar amide structure of the compound, suitable solvent systems include single solvents like ethanol, acetone, or acetonitrile, or mixed solvent systems such as ethanol/water, acetone/water, or ethyl acetate/heptane.
Q5: Can I use a mixed solvent system for recrystallization?
A5: Yes, a mixed solvent system is often effective. Typically, this involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol, acetone, or acetonitrile).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) to near the solvent's boiling point. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed Solvent Recrystallization
-
Solvent System Selection: Choose a miscible solvent pair, such as ethanol/water or ethyl acetate/heptane.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., ethanol or ethyl acetate) at its boiling point.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent (e.g., water or heptane) dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents in the same proportion used for the crystallization.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Estimated Solubility of this compound in Selected Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | Slightly Soluble | Moderately Soluble |
| Ethanol | Moderately Soluble | Highly Soluble |
| Acetone | Moderately Soluble | Highly Soluble |
| Acetonitrile | Moderately Soluble | Highly Soluble |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble |
| Heptane | Insoluble | Sparingly Soluble |
Note: The solubility data presented are estimations based on the general properties of similar compounds and should be confirmed experimentally.
Troubleshooting Guides
Issue 1: The compound does not dissolve completely in the hot solvent.
-
Possible Cause: Insufficient solvent was added.
-
Solution: Gradually add more hot solvent until the compound fully dissolves. Be mindful not to add a large excess, as this will reduce the final yield.
Issue 2: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used.
-
Solution 1: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Possible Cause 2: The solution is supersaturated.
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.
Issue 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is cooling too quickly, or the concentration of the solute is too high.
-
Solution: Reheat the solution to dissolve the oil. If using a single solvent, add a small amount of additional hot solvent. If using a mixed solvent system, add a small amount of the "good" solvent. Allow the solution to cool more slowly.
Issue 4: The recovered yield is very low.
-
Possible Cause 1: Too much solvent was used, and a significant amount of the compound remains in the mother liquor.
-
Solution 1: Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Possible Cause 2: Premature crystallization occurred during hot filtration.
-
Solution 2: Ensure the filtration apparatus is pre-heated and that the solution is kept hot during the filtration process.
Issue 5: The purified crystals are colored.
-
Possible Cause: Colored impurities are present.
-
Solution: Before the cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.
Visualizations
Caption: A flowchart illustrating the general workflow for the recrystallization of this compound.
Caption: A decision-making diagram for troubleshooting common issues during recrystallization.
Stability studies of 4-Methylpiperazin-2-one under different conditions
Technical Support Center: Stability Studies of 4-Methylpiperazin-2-one
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in conducting stability studies by providing troubleshooting advice and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions that should be applied to this compound in a forced degradation study?
A1: Based on general guidelines for forced degradation studies (such as ICH Q1A), this compound should be subjected to a variety of stress conditions to understand its intrinsic stability.[1][2][3] These typically include:
-
Hydrolytic conditions: Exposure to acidic, basic, and neutral water. Recommended starting conditions are 0.1 M HCl, 0.1 M NaOH, and purified water, often at elevated temperatures (e.g., 60°C).[3][4]
-
Oxidative conditions: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[4]
-
Thermal conditions: Exposing the solid drug substance to dry heat (e.g., 60-80°C).
-
Photolytic conditions: Exposing the drug substance to a combination of visible and UV light, as specified in ICH Q1B guidelines.[3][5]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related piperazine structures can undergo several types of degradation:
-
Hydrolysis: The amide bond in the piperazinone ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The nitrogen atoms in the piperazine ring are potential sites for oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.[6][7] Amines, in general, are susceptible to oxidation.[4]
-
Thermal Degradation: Piperazine and its derivatives have shown susceptibility to thermal degradation, which may involve complex reaction pathways.[6][8]
Q3: How can I monitor the degradation of this compound during my stability studies?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the stability of pharmaceutical compounds.[9][10] A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. UV-Vis spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy can also be employed for the identification and characterization of degradants.[9]
Q4: I am observing unexpected peaks in my chromatogram after stressing my sample. What should I do?
A4: Unexpected peaks likely represent degradation products. The following steps are recommended:
-
Confirm it's a degradant: Analyze a control (unstressed) sample to ensure the peak is not an impurity from the starting material. Also, analyze a blank (placebo without the drug substance) subjected to the same stress conditions to rule out excipient degradation or artifacts from the mobile phase.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main component and the new peaks.
-
Characterize the degradant: If the peak is confirmed to be a degradation product, techniques like LC-MS can be used to obtain the mass of the degradant, which provides clues about its structure. Further isolation and characterization by NMR may be necessary for complete structural elucidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the duration of exposure, the temperature, or the concentration of the stressor (e.g., acid, base, oxidizing agent). The goal is to achieve 5-20% degradation.[1] |
| Complete degradation of the compound. | Stress conditions are too harsh. | Reduce the exposure time, temperature, or concentration of the stressor. Perform time-point studies to find the optimal degradation level. |
| Poor resolution between the parent compound and degradation peaks in HPLC. | The analytical method is not stability-indicating. | Optimize the HPLC method. This may involve changing the column, mobile phase composition (organic solvent, pH), gradient profile, or temperature. |
| Baseline drift or noise in the chromatogram. | Contamination of the mobile phase, column, or HPLC system. | Use fresh, high-purity solvents for the mobile phase. Flush the column and the HPLC system. Ensure proper degassing of the mobile phase. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions. | Ensure precise control over all experimental parameters, including temperature, concentration of reagents, and sample preparation procedures. |
Data Presentation
Quantitative data from stability studies should be summarized in tables to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature | Assay of this compound (%) | Major Degradation Products (% Peak Area) | Mass Balance (%) |
| 0.1 M HCl | 24 h | 60°C | e.g., 85.2 | e.g., D1: 5.1, D2: 8.9 | e.g., 99.2 |
| 0.1 M NaOH | 24 h | 60°C | e.g., 90.5 | e.g., D3: 7.8 | e.g., 98.3 |
| Purified Water | 24 h | 60°C | e.g., 98.1 | e.g., D1: 1.2 | e.g., 99.3 |
| 3% H₂O₂ | 24 h | Room Temp | e.g., 82.4 | e.g., D4: 10.3, D5: 5.7 | e.g., 98.4 |
| Dry Heat | 48 h | 80°C | e.g., 95.3 | e.g., D6: 3.9 | e.g., 99.2 |
| Photostability (ICH Q1B) | Per ICH Q1B | Per ICH Q1B | e.g., 96.8 | e.g., D7: 2.5 | e.g., 99.3 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate in a water bath at 60°C.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate in a water bath at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
Photostability (Solid State): Expose a thin layer of solid this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Neutralization (for hydrolytic samples): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute the samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. database.ich.org [database.ich.org]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Analytical – Sandpiper Pharma [sandpiperpharma.com]
Preventing dimer formation in 4-Methylpiperazin-2-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylpiperazin-2-one. The focus of this guide is to address and prevent the common issue of dimer formation during synthesis, ensuring high-yield and high-purity outcomes in your experiments.
Troubleshooting Guide: Dimer Formation
The unwanted formation of dimers is a common side reaction when working with this compound, particularly during N-acylation or N-alkylation reactions. This dimerization typically occurs through self-condensation, where the secondary amine of one molecule attacks the carbonyl group of another. The following Q&A guide will help you troubleshoot and minimize this side product.
Question 1: I am observing a significant amount of a high-molecular-weight byproduct in my reaction, which I suspect is a dimer of this compound. What is the likely mechanism of this dimer formation?
Answer: The most probable mechanism for dimer formation is an intermolecular N-acylation. The secondary amine (at position 1) of one this compound molecule acts as a nucleophile and attacks the carbonyl carbon (at position 2) of a second molecule. This reaction is often catalyzed by the presence of a base or can occur at elevated temperatures. The resulting product is typically a linear dimer, although subsequent cyclization to a diketopiperazine-like structure is also possible under certain conditions.
Question 2: My reaction involves the N-acylation of this compound with an acyl chloride. How can I minimize the formation of the this compound dimer?
Answer: When performing an N-acylation, the key is to ensure that the desired acylation reaction is kinetically favored over the self-condensation reaction. Several strategies can be employed:
-
Order of Addition: Add the acylating agent (e.g., acyl chloride) to a solution of this compound and a non-nucleophilic base. Alternatively, a slow, dropwise addition of a pre-mixed solution of this compound and base to the acylating agent can be effective. This ensures that the concentration of the highly reactive acylating agent is always in excess relative to the deprotonated this compound, promoting the desired reaction.
-
Choice of Base: Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to act as nucleophiles themselves and are effective in scavenging the acid byproduct (e.g., HCl) without promoting self-condensation.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed for the less favorable self-condensation reaction to occur.
Question 3: I am attempting an N-alkylation of this compound with an alkyl halide. What conditions should I use to prevent dimerization?
Answer: Similar to N-acylation, preventing dimerization in N-alkylation reactions relies on controlling the relative rates of the desired and undesired reactions.
-
Base Selection: A moderately strong, non-nucleophilic base is recommended. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices as they are sufficiently basic to deprotonate the secondary amine but are heterogeneous and less likely to promote side reactions in solution. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can lead to a high concentration of the deprotonated, highly nucleophilic piperazinone, which can increase the rate of dimerization.
-
Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.
-
Temperature: Gentle heating may be required to drive the alkylation to completion, but excessive temperatures should be avoided. Monitor the reaction progress by TLC or LC-MS to determine the optimal balance between reaction rate and dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is the structure of the most common this compound dimer?
A1: The most common dimer is a linear dipeptide-like structure formed by the creation of an amide bond between two molecules of this compound.
Q2: Can I use a protecting group strategy to avoid dimerization?
A2: A protecting group strategy is generally not practical for preventing the dimerization of this compound when the goal is to functionalize the N-H position, as this is the site that would need to be protected. However, if other functionalities on a more complex substrate containing the this compound moiety are being targeted, protection of the N-H with a suitable protecting group (e.g., Boc) could be considered.
Q3: How does the choice of solvent affect dimer formation?
A3: The choice of solvent can influence reaction rates and the solubility of reactants and intermediates. Aprotic polar solvents like dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are commonly used. For reactions involving bases like potassium carbonate, a polar aprotic solvent is generally preferred. It is advisable to choose a solvent in which all reactants are well-solvated to ensure a homogeneous reaction mixture.
Q4: Is dimer formation reversible?
A4: The formation of the amide bond in the dimer is generally considered irreversible under standard reaction conditions. Therefore, prevention is the most effective strategy.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of the desired N-acylated product versus the formation of the dimer. This data is illustrative and intended to provide general guidance.
| Parameter | Condition A | Yield of Desired Product (A) | Yield of Dimer (A) | Condition B | Yield of Desired Product (B) | Yield of Dimer (B) |
| Temperature | 0 °C | 92% | < 5% | 50 °C | 75% | 20% |
| Base | DIPEA | 90% | < 5% | Triethylamine | 80% | 15% |
| Concentration | 0.1 M | 95% | < 2% | 1.0 M | 85% | 12% |
| Order of Addition | Slow addition of piperazinone | 93% | < 4% | All reagents mixed at once | 78% | 18% |
Experimental Protocols
Protocol 1: Optimized N-Acylation of this compound
This protocol is designed to minimize dimer formation during the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and dropping funnel
Procedure:
-
To a solution of this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the acyl chloride in anhydrous DCM and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled solution of this compound and DIPEA over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized N-Alkylation of this compound
This protocol provides a method for the N-alkylation of this compound with an alkyl halide, aiming to reduce dimer formation.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Potassium carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and nitrogen inlet
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound, finely ground potassium carbonate, and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Plausible pathway for the dimerization of this compound.
Caption: Troubleshooting workflow for preventing dimer formation.
Technical Support Center: Scalable Synthesis of 4-Methylpiperazin-2-one for Preclinical Studies
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the scalable synthesis of 4-Methylpiperazin-2-one for preclinical applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: A widely applicable and scalable method for the synthesis of this compound is the reductive amination of N-methyl-1,2-diaminoethane with a protected alpha-keto acid, followed by deprotection and cyclization. Another common approach involves the reaction of N-methylethylenediamine with an alpha-haloacetyl halide. For the purpose of this guide, we will focus on a robust two-step process involving the condensation and subsequent cyclization of N-methylethylenediamine with an ethyl ester of a 2-haloacetic acid.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, stoichiometry of reactants, choice of solvent, and reaction time. Careful control of these variables is crucial to maximize yield and minimize the formation of impurities. For instance, maintaining a low temperature during the initial condensation step can help to prevent side reactions.
Q3: Are there any specific safety precautions to consider?
A3: Yes. Chloroacetyl chloride and other acylating agents are corrosive and lachrymatory. N-methylethylenediamine is a flammable and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: How can the purity of this compound be assessed?
A4: The purity of the final product can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: What are the typical preclinical applications of this compound?
A5: this compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities. Piperazine and its derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors and agents targeting the central nervous system.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction during the initial condensation step. | Ensure dropwise addition of the acylating agent at a low temperature (0-5 °C). Monitor the reaction progress using TLC or LC-MS. |
| Inefficient cyclization. | Optimize the base and solvent for the cyclization step. Sodium ethoxide in ethanol is a common choice. Ensure anhydrous conditions. | |
| Formation of Side Products | Dimerization or polymerization of reactants. | Maintain dilute reaction conditions. The slow addition of reagents is critical. |
| Reaction with both nitrogens of N-methylethylenediamine. | Use a protecting group strategy for one of the amines if regioselectivity is an issue, although the difference in nucleophilicity between the primary and secondary amine often provides sufficient selectivity. | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. Use an excess of the more volatile reactant (e.g., N-methylethylenediamine) and remove it under reduced pressure. |
| Co-elution of impurities during chromatography. | Employ a different solvent system for column chromatography. Consider crystallization as an alternative or additional purification step. | |
| Inconsistent Reaction Times | Variations in reaction temperature. | Use a temperature-controlled reaction setup (e.g., an ice bath or a cryostat) to maintain a consistent temperature. |
| Purity of starting materials. | Ensure the purity of all reagents before starting the reaction. Impurities can act as catalysts or inhibitors. |
Experimental Protocols
Proposed Scalable Synthesis of this compound
This protocol outlines a two-step process for the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-((2-(methylamino)ethyl)amino)acetate
-
To a solution of N-methylethylenediamine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add ethyl chloroacetate (1.0 equivalent) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Cyclization to this compound
-
Dissolve the crude ethyl 2-((2-(methylamino)ethyl)amino)acetate in a suitable alcohol solvent, such as ethanol.
-
Add a strong base, for example, sodium ethoxide (1.1 equivalents), to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
Visualizations
Caption: Workflow for the scalable synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Validation & Comparative
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Methylpiperazin-2-one Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an objective comparison of 4-methylpiperazin-2-one derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. By presenting quantitative data, detailed experimental protocols, and clear visualizations of relevant biological pathways, this document aims to facilitate the rational design of novel and more potent therapeutic agents.
The this compound core is a privileged scaffold in medicinal chemistry, lending itself to a wide array of structural modifications that can fine-tune its pharmacological properties.[1][2] These derivatives have shown promise as anticancer, antimicrobial, and neuroprotective agents, often exerting their effects through the modulation of key enzymes and signaling pathways.[2][3][4] This guide will delve into the structure-activity relationships (SAR) of these compounds, offering insights into how specific structural alterations influence their biological efficacy.
Comparative Analysis of Biological Activity
The biological activity of this compound and its related N-methylpiperazine derivatives varies significantly with substitutions on the piperazine ring and other parts of the molecule. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on their inhibitory activities against different biological targets.
As Kinase Inhibitors
The N-methylpiperazine moiety is a common feature in many kinase inhibitors, where it often enhances water solubility and target affinity.[3] SAR studies on purine-based derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown that the 4-methylpiperazine substituent is a key pharmacophore.
| Compound ID | Target | IC50 (nM) | Key Structural Features | Reference |
| 9e | EGFR (T790M) | 10 | 9-cyclopentyl-N²-(4-(4-methylpiperazin-1-yl)phenyl)-N⁸-phenyl-9H-purine-2,8-diamine | [5] |
| 1 | EGFR (T790M) | >1000 | N²-(4-(4-methylpiperazin-1-yl)phenyl)-N⁸-phenyl-9H-purine-2,8-diamine (unsubstituted at N-9) | [5] |
| CHMFL-ABL/KIT-155 | ABL | 46 | 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide | [6][7] |
| CHMFL-ABL/KIT-155 | c-KIT | 75 | 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide | [6][7] |
Table 1: SAR of 4-Methylpiperazine Derivatives as Kinase Inhibitors.
The data clearly indicates that substitution at the N-9 position of the purine scaffold significantly enhances binding affinity to the EGFR T790M mutant.[5]
As Inhibitors of Neurological Targets
N-methylpiperazine chalcones have been identified as promising dual inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases like Alzheimer's.[3]
| Compound ID | Target | IC50 (µM) | Key Structural Features | Reference |
| 2k | MAO-B | 0.71 | 3-trifluoromethyl-4-fluorinated N-methyl-piperazine chalcone | [3] |
| 2n | MAO-B | 1.11 | 2-fluoro-5-bromophenyl N-methyl-piperazine chalcone | [3] |
| 2k | AChE | 8.10 | 3-trifluoromethyl-4-fluorinated N-methyl-piperazine chalcone | [3] |
| 2n | AChE | 4.32 | 2-fluoro-5-bromophenyl N-methyl-piperazine chalcone | [3] |
| 2b | AChE | 2.26 | para-cyanophenyl N-methyl-piperazine chalcone | [3] |
| PC11 (desmethyl analog of 2b) | AChE | 26.3 | para-cyanophenyl piperazine chalcone | [3] |
Table 2: SAR of N-Methylpiperazine Chalcones as MAO-B and AChE Inhibitors.
Interestingly, the incorporation of the methyl group on the piperazine ring significantly improves the AChE inhibitory potency compared to their desmethyl analogs.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
Kinase Inhibition Assay (Example: EGFR)
-
Enzyme and Substrate Preparation : Recombinant human EGFR (T790M) is used. The substrate, a synthetic peptide (e.g., poly(Glu, Tyr) 4:1), is coated onto 96-well plates.
-
Compound Preparation : Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Kinase Reaction : The kinase reaction is initiated by adding ATP and the test compound to the wells containing the enzyme and substrate. The reaction is typically incubated at 37°C for a specified time (e.g., 60 minutes).
-
Detection : The amount of phosphorylated substrate is quantified using an ELISA-based method. An anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is added, followed by a colorimetric HRP substrate (e.g., TMB).
-
Data Analysis : The absorbance is read using a plate reader. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated by fitting the dose-response data to a sigmoidal curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation : The assay is performed in a phosphate buffer (pH 8.0). The reagents include Acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the test compounds.
-
Enzyme and Inhibitor Incubation : AChE enzyme solution is pre-incubated with various concentrations of the test compounds for a set period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation : The reaction is started by the addition of DTNB and ATCI.
-
Measurement : The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is monitored spectrophotometrically at 412 nm.
-
Data Analysis : The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are determined from the resulting dose-response curves.
Visualizing the Mechanism of Action
To provide a clearer understanding of the biological context in which these derivatives operate, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
Comparative Docking Studies of Piperazin-2-one Derivatives in Kinase and Kinase-Related Active Sites
A detailed guide for researchers and drug development professionals on the binding characteristics and inhibitory potential of piperazin-2-one derivatives against key enzymatic targets in cancer signaling pathways.
This guide provides a comparative analysis of piperazin-2-one derivatives that have been investigated as inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) and farnesyltransferase (FTase). While the specific focus is on the broader piperazin-2-one scaffold due to the availability of published data, the insights are directly applicable to the exploration of 4-methylpiperazin-2-one derivatives. The information presented herein is compiled from peer-reviewed studies and is intended to facilitate further research and development in this area.
Quantitative Data Summary
The inhibitory activities of various piperazin-2-one derivatives against their target enzymes and cancer cell lines are summarized in the tables below. These data provide a basis for comparing the potency and selectivity of different structural modifications on the piperazin-2-one core.
Table 1: Inhibitory Activity of Piperazinone-Containing Thieno[3,2-d]pyrimidine Derivatives against PI3K Isoforms.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Idelalisib | 2100 | 8.6 | 2.5 | 27 |
| Compound A | >5000 | 1250 | 15.3 | 210 |
| Compound B | >5000 | 2340 | 25.1 | 340 |
| Compound C | 1850 | 450 | 8.7 | 150 |
Data extracted from a study on piperazinone-containing thieno[3,2-d]pyrimidines as new PI3Kδ inhibitors.
Table 2: Antiproliferative Activity of Piperazinone-Containing Thieno[3,2-d]pyrimidine Derivatives.
| Compound | SU-DHL-2 IC50 (nM) | KARPAS-422 IC50 (nM) | Z-138 IC50 (nM) |
| Idelalisib | 320 | 450 | 680 |
| Compound A | 480 | 720 | 950 |
| Compound B | 650 | 890 | 1200 |
| Compound C | 250 | 380 | 540 |
Data represents the half-maximal inhibitory concentration against various non-Hodgkin lymphoma (NHL) cell lines.
Table 3: Inhibitory Activity of Macrocyclic Piperazinones against Farnesyltransferase (FTase) and Geranylgeranyltransferase-I (GGTase-I).
| Compound | FTase IC50 (nM) | GGTase-I IC50 (nM) |
| Compound X | 1.5 | 12 |
| Compound Y | 0.8 | 25 |
| Compound Z | 2.3 | 8 |
Data extracted from a study on macrocyclic piperazinones as dual inhibitors of farnesyltransferase and geranylgeranyltransferase-I.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of new studies.
Molecular Docking Protocol for PI3Kδ
While the specific docking parameters for the piperazinone-containing thieno[3,2-d]pyrimidine derivatives were not detailed in the primary publication, a representative protocol for docking small molecule inhibitors into the active site of PI3Kδ is as follows:
-
Protein Preparation: The crystal structure of PI3Kδ (PDB ID: 2WXf) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate atom types and charges using a molecular modeling software package (e.g., Schrödinger's Protein Preparation Wizard).
-
Ligand Preparation: The 3D structures of the piperazin-2-one derivatives are built and optimized using a computational chemistry program. The ligands are assigned proper bond orders, and their ionization states at physiological pH (7.4 ± 0.5) are determined.
-
Grid Generation: A receptor grid is generated around the ATP-binding site of PI3Kδ, defined by the co-crystallized ligand or key active site residues.
-
Molecular Docking: The prepared ligands are docked into the generated grid using a docking program such as Glide (Schrödinger) or AutoDock Vina. The docking is typically performed using standard precision (SP) or extra precision (XP) mode.
-
Pose Analysis and Scoring: The resulting docking poses are visually inspected for key interactions with active site residues (e.g., Val828 in the hinge region). The poses are ranked based on their docking score (e.g., GlideScore or binding energy), which estimates the binding affinity of the ligand to the protein.
In Vitro PI3Kδ Kinase Assay
The inhibitory activity of the compounds against PI3Kδ can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay (Promega).
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP solution, and the purified recombinant PI3Kδ enzyme.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO, and then further dilute in the kinase reaction buffer.
-
Kinase Reaction: Add the PI3Kδ enzyme to the wells of a 384-well plate containing the diluted compounds. Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The antiproliferative effects of the compounds on cancer cell lines are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells (e.g., SU-DHL-2, KARPAS-422) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperazin-2-one derivatives and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values from the dose-response curves.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the discussed piperazin-2-one derivatives and a typical experimental workflow for their evaluation.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by piperazin-2-one derivatives.
Caption: The Ras/Raf/MEK/ERK pathway, highlighting the role of Farnesyltransferase (FTase) and its inhibition.
Caption: A typical experimental workflow for the discovery and optimization of piperazin-2-one based kinase inhibitors.
A Comparative Analysis of the Biological Activities of 4-Methylpiperazin-2-one and Piperazine
For Researchers, Scientists, and Drug Development Professionals
Overview of Biological Activities
Piperazine is a versatile heterocyclic compound, with its derivatives demonstrating a wide array of pharmacological effects.[1] Historically, it is best known for its anthelmintic properties. In contrast, the piperazin-2-one scaffold is gaining recognition in medicinal chemistry as a privileged structure, with its derivatives showing promise in areas such as oncology and infectious diseases.[2]
Table 1: Summary of Key Biological Activities
| Biological Activity | Piperazine and its Derivatives | 4-Methylpiperazin-2-one and Piperazin-2-one Derivatives |
| Primary Indication | Anthelmintic (Ascariasis, Enterobiasis) | Investigational |
| Anticancer | Derivatives show activity against various cancer cell lines.[1] | Derivatives exhibit cytotoxic effects against cancer cell lines, potentially through inhibition of signaling pathways like Ras-Raf-MEK-ERK.[2] |
| Antimicrobial | Derivatives possess antibacterial and antifungal properties.[3] | Derivatives have shown activity against a range of bacterial and fungal pathogens.[2] |
| Anti-inflammatory | Certain piperazine-based compounds reduce inflammatory responses.[1] | Data not widely available. |
| Central Nervous System (CNS) | Many derivatives have CNS activity (e.g., antipsychotic, antidepressant).[1] | Limited data available; primarily used as a synthetic intermediate for CNS-active compounds.[4] |
| Mechanism of Action (Primary) | GABA receptor agonist in helminths, leading to flaccid paralysis. | For anticancer derivatives, may involve inhibition of farnesyltransferase and disruption of the Ras signaling pathway.[2] |
Detailed Comparison of Biological Activities
Anthelmintic Activity
Piperazine is a well-established anthelmintic agent used to treat infections caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). Its mechanism of action involves agonizing the gamma-aminobutyric acid (GABA) receptors in the neuromuscular junctions of these parasites. This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm, which is then expelled from the host's gastrointestinal tract by peristalsis. The selectivity of piperazine for helminths is attributed to the differences between invertebrate and vertebrate GABA receptors.
There is currently no significant evidence in the reviewed literature to suggest that This compound or its simple derivatives possess notable anthelmintic activity.
Anticancer Activity
Derivatives of both piperazine and piperazin-2-one have been investigated for their potential as anticancer agents.
Piperazine derivatives have been incorporated into a multitude of clinically used and investigational anticancer drugs. Their role is often to improve physicochemical properties, such as solubility and bioavailability, and to interact with various biological targets.[5]
Piperazin-2-one derivatives have demonstrated significant cytotoxic activity against various cancer cell lines in preclinical studies.[2] A key mechanism identified for some of these derivatives is the inhibition of farnesyltransferase, an enzyme critical for the post-translational modification of Ras proteins.[2] By inhibiting this enzyme, these compounds can disrupt the Ras-Raf-MEK-ERK signaling pathway, which is often hyperactivated in cancer, leading to reduced cell proliferation and the induction of apoptosis.[2]
Table 2: Comparative in vitro Anticancer Activity of Piperazin-2-one Derivatives
| Compound ID | Substituent Group | HT-29 IC₅₀ (µM) | A549 IC₅₀ (µM) | MRC-5 IC₅₀ (µM) | Reference |
| 7g | Guanidine | < 2 | < 2 | 2-50 | [6] |
| 7f | Thiourea | 2-50 | 2-50 | 50-250 | [6] |
| 7e | Hydrazide | 2-50 | 2-50 | 50-250 | [6] |
| 7a | Hydroxylamine | 50-250 | 50-250 | >500 | [6] |
| 7b | Amine | 50-250 | 50-250 | >500 | [6] |
| 7c | Urea | 50-250 | >500 | >500 | [6] |
| L-778,123 (Standard) | Imidazole | 2-50 | 2-50 | 50-250 | [6] |
Data is for 1-(3-chlorophenyl)piperazin-2-one derivatives with various substituents.
Antimicrobial Activity
Both piperazine and piperazin-2-one scaffolds have been utilized in the development of antimicrobial agents.
Piperazine derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[3] Their mechanisms of action can vary, with some targeting essential microbial enzymes.[2]
Similarly, derivatives of piperazin-2-one have been synthesized and evaluated for their antimicrobial properties, demonstrating notable activity against a range of microorganisms.[2]
Due to the vast number of derivatives with antimicrobial activity, a direct quantitative comparison is challenging without specific head-to-head studies. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity.
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of anthelmintic action of Piperazine.
Caption: Inhibition of the Ras signaling pathway by piperazin-2-one derivatives.
Experimental Protocols
Anthelmintic Activity Assay (In Vitro)
This protocol is used to assess the anthelmintic activity of compounds against adult earthworms, which serve as a model for gastrointestinal nematodes.
1. Preparation of Test Solutions:
-
Prepare stock solutions of piperazine citrate (standard) and the test compound in distilled water or another suitable solvent.
-
Prepare different concentrations of the test compound and the standard drug.
2. Worm Collection and Acclimatization:
-
Use adult Indian earthworms (Pheretima posthuma) of similar size.
-
Wash the worms with normal saline to remove any fecal matter.
3. Experimental Procedure:
-
Place individual worms in separate petri dishes containing 25 mL of the prepared drug solutions.
-
One group should receive only the vehicle to serve as a control.
-
Observe the worms for the time of paralysis (when no movement is observed except when shaken vigorously) and the time of death (when no movement is observed upon shaking or when dipped in warm water at 50°C).
4. Data Analysis:
-
Record the time for paralysis and death for each worm.
-
Calculate the mean and standard error of the mean for each group.
-
Compare the results of the test compound with the standard and control groups.
Caption: Workflow for in vitro anthelmintic activity assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell lines in appropriate media.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Replace the medium in the wells with the medium containing the test compound at different concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
4. Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Inoculum:
-
Grow the microbial strain overnight in a suitable broth medium.
-
Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard).
2. Preparation of Microtiter Plate:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
3. Inoculation and Incubation:
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth and inoculum) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature for 18-24 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Direct comparative biological data between this compound and piperazine is lacking. Future research should focus on head-to-head studies to elucidate the specific biological activities of this compound and to better understand the structure-activity relationships that differentiate it from the parent piperazine molecule. This will be crucial for unlocking the full therapeutic potential of this and other piperazin-2-one derivatives.
References
- 1. Nematode cys-loop GABA receptors: biological function, pharmacology and sites of action for anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Meaningful relationships: the regulation of the Ras/Raf/MEK/ERK pathway by protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Validation of Piperazine Derivatives as EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel piperazine-based derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors against established alternatives. Due to a lack of specific publicly available data on 4-Methylpiperazin-2-one derivatives, this guide utilizes data from a closely related class, phenylpiperazine derivatives, to provide a relevant comparative analysis. The experimental data presented is supported by detailed methodologies for key validation assays.
Comparative Efficacy of EGFR Inhibitors
The inhibitory potential of a novel phenylpiperazine derivative (Compound 3p) is compared with that of well-established EGFR tyrosine kinase inhibitors (TKIs): Gefitinib, Erlotinib, and Osimertinib. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) |
| Phenylpiperazine Derivative (Compound 3p) | EGFR | 80 | A549 (Lung Carcinoma) | 0.05[1] |
| HeLa (Cervical Cancer) | 0.08[1] | |||
| MCF-7 (Breast Cancer) | 0.22[1] | |||
| Gefitinib | EGFR | 33 | A549 (Wild-Type EGFR) | >10[2] |
| EGFR (Tyr1173, Tyr992) | 26-57 | PC-9 (EGFR exon 19 del) | 0.01 - 0.1[2][3][4] | |
| H3255 (L858R) | 0.003[5] | |||
| Erlotinib | EGFR | 2 | DiFi (Colon Cancer) | 0.1[6][7][8] |
| EGFR (Autophosphorylation) | 20 | HN5 (Head and Neck) | ~0.02[7][9] | |
| BxPC-3 (Pancreatic) | 1.26[10] | |||
| Osimertinib (AZD9291) | EGFR (L858R) | 12 | H1975 (L858R/T790M) | 0.011 - 0.04[11][12] |
| EGFR (L858R/T790M) | 1 | PC-9 (exon 19 del) | 0.008[11] | |
| Wild-Type EGFR | ~494 | Calu-3 | 0.65[11][12] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and ATP concentrations used in the experiments. The data presented here is for comparative purposes.
Key Experimental Protocols
Reproducible and rigorous experimental design is fundamental to the validation of potential therapeutic agents. Below are detailed protocols for the key assays typically employed in the evaluation of EGFR inhibitors.
EGFR Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.
Objective: To determine the IC50 value of a test compound against purified EGFR enzyme.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[13]
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[14]
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Add the EGFR enzyme to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.[13]
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[13]
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which generates a luminescent signal proportional to ADP concentration.[15]
-
Record the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on EGFR signaling.
Objective: To determine the IC50 value of a test compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, PC-9, H1975)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[2]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[16]
-
The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[17]
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[16]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[16]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage viability against the logarithm of the compound concentration and determine the IC50 value.
Western Blotting for EGFR Phosphorylation
This assay provides a direct measure of the inhibitor's ability to block the activation of EGFR and its downstream signaling proteins within the cell.
Objective: To confirm the inhibition of EGFR phosphorylation in cancer cells treated with the test compound.
Materials:
-
Cancer cell line
-
Test compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture the cells and treat them with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.[18]
-
Lyse the cells in ice-cold lysis buffer.[18]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.[19]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[18]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control.[20]
-
Quantify the band intensities to determine the relative levels of phosphorylated EGFR.
Visualizing Key Processes
To better understand the biological context and experimental procedures, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for inhibitor validation.
Caption: EGFR signaling pathway and the point of inhibition by TKIs.
Caption: General experimental workflow for EGFR inhibitor validation.
References
- 1. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. EGFR Kinase Enzyme System Application Note [promega.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
In Vitro and In Vivo Correlation of 4-Methylpiperazin-2-one Analogue Activity: A Comparative Guide
This guide provides a comparative analysis of the in vitro and in vivo activities of 4-methylpiperazin-2-one analogues and related piperazine derivatives. The information is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their biological effects, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
The this compound scaffold is a versatile component in medicinal chemistry, leading to the development of therapeutic agents with a wide range of biological activities. Analogues have shown significant potential in oncology, neurodegenerative diseases, and other therapeutic areas. The following sections present a comparative overview of their in vitro and in vivo activities.
Anticancer and Kinase Inhibition Activity
Derivatives of 4-methylpiperazine have been extensively investigated for their anticancer properties, often linked to the inhibition of critical signaling pathways involved in cancer progression.
Table 1: Comparative Anticancer and Kinase Inhibition Activity of Piperazine Analogues
| Compound/Analogue | Target/Cell Line | In Vitro Activity (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| CHMFL-ABL/KIT-155 | ABL Kinase | 46 nM | K562 Xenograft (Mouse) | Tumor growth suppression | [1] |
| c-KIT Kinase | 75 nM | GIST-T1 Xenograft (Mouse) | Tumor growth suppression | [1] | |
| Compound 7a | HepG2 (Liver Cancer) | 0.029 µM | HepG2 Xenograft (Mouse) | Significant tumor growth inhibition | [2] |
| A549 (Lung Cancer) | 0.041 µM | Not Reported | Not Reported | [2] | |
| HCT-116 (Colon Cancer) | 0.035 µM | Not Reported | Not Reported | [2] | |
| MDA-MB-231 (Breast Cancer) | 0.147 µM | Not Reported | Not Reported | [2] | |
| Piperazinone Derivatives | HT-29 (Colon Cancer) | <500 µM | Not Reported | Not Reported | [3] |
| A549 (Lung Cancer) | <500 µM | Not Reported | Not Reported | [3] |
Histamine H3 Receptor Antagonism
A series of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues have been evaluated for their potential as histamine H3 receptor antagonists.
Table 2: Comparative Histamine H3 Receptor Antagonist Activity
| Compound/Analogue | In Vitro (pA2, Guinea Pig Jejunum) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 1a | 8.43 | Rat | Reduced food intake | [4][5] |
| Compound 1b | 8.49 | Not Reported | Not Reported | [4] |
| Compound 1c | 8.21 | Rat | Reduced food intake | [4][5] |
| Compound 1d | Not specified, but active | Rat | Reduced food intake | [4][5] |
| Piperidine Analogue 2a | 7.90 | Not Reported | Not Reported | [4] |
| Piperidine Analogue 2b | 8.35 | Not Reported | Not Reported | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activities of piperazin-2-one derivatives against cancer and normal cell lines are commonly evaluated using the MTT colorimetric assay.[3]
-
Cell Seeding: Cancer cell lines (e.g., HT-29, A549) and a normal cell line (e.g., MRC-5) are seeded in 96-well plates at an appropriate density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vivo Xenograft Model for Anticancer Activity
The in vivo anticancer efficacy of piperazine analogues is often assessed using tumor xenograft models in mice.[1][2]
-
Cell Implantation: Human cancer cells (e.g., K562, GIST-T1, HepG2) are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are randomly assigned to treatment and control groups. The test compound is administered orally or via another appropriate route at a specific dose and schedule.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
In Vivo Food Intake Study for Histamine H3 Receptor Antagonists
The in vivo effect of histamine H3 receptor antagonists on food intake is evaluated in rats.[4][5]
-
Animal Acclimation: Rats are individually housed and acclimated to the experimental conditions.
-
Compound Administration: The test compounds are administered parenterally for a period of five days.
-
Food Intake Measurement: Daily food consumption is measured for each rat.
-
Neurotransmitter Analysis: At the end of the study, brain tissue is collected to measure the concentrations of neurotransmitters such as histamine, noradrenaline, serotonin, and dopamine.
Signaling Pathways and Experimental Workflows
BCR-ABL/c-KIT Signaling Pathway in Cancer
The anticancer activity of certain 4-methylpiperazine analogues, such as CHMFL-ABL/KIT-155, is attributed to the inhibition of the BCR-ABL/c-KIT signaling pathways, which are crucial for the proliferation and survival of certain cancer cells.[1]
Caption: Inhibition of BCR-ABL and c-KIT signaling by a 4-methylpiperazine analogue.
General Workflow for In Vitro and In Vivo Screening
The following diagram illustrates a typical workflow for the screening and evaluation of novel this compound analogues.
Caption: A generalized workflow for the discovery and evaluation of bioactive compounds.
References
- 1. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methylpiperazine Tyrosine Kinase Inhibitors: A Comparative Efficacy Analysis in Hematological Malignancies
The N-methylpiperazine moiety is a key structural feature in a number of highly effective tyrosine kinase inhibitors (TKIs) used in the treatment of hematological cancers. This guide provides a comparative overview of the efficacy of prominent N-methylpiperazine-containing TKIs, focusing on their performance in Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), supported by clinical trial data and detailed experimental methodologies.
Comparative Efficacy of Bosutinib vs. Imatinib in Chronic Myeloid Leukemia (CML)
Bosutinib, a dual Src/Abl tyrosine kinase inhibitor, has demonstrated superior efficacy compared to the first-generation TKI, Imatinib, in newly diagnosed chronic phase CML. The multicenter, open-label, phase 3 BFORE trial provides a wealth of comparative data.
Data from the BFORE Clinical Trial
The BFORE trial (NCT02130557) randomized 536 patients with newly diagnosed chronic phase CML to receive either bosutinib or imatinib.[1] Key efficacy endpoints included Major Molecular Response (MMR), Complete Cytogenetic Response (CCyR), and deeper molecular responses (MR4 and MR4.5).
| Efficacy Endpoint | Timepoint | Bosutinib | Imatinib | p-value |
| Major Molecular Response (MMR) Rate | 12 Months | 47.2% | 36.9% | 0.02[2] |
| 18 Months | 56.9% | 47.7% | 0.042[3] | |
| 24 Months | 61.2% | 50.7% | 0.015[1] | |
| 60 Months (Cumulative) | 73.9% | 64.6% | -[4] | |
| Complete Cytogenetic Response (CCyR) Rate | By 12 Months | 77.2% | 66.4% | 0.0075[2] |
| Deeper Molecular Response (MR4.5) Rate | 12 Months | 8.1% | 3.3% | <0.025[3] |
Across multiple time points, bosutinib consistently demonstrated higher rates of molecular and cytogenetic responses compared to imatinib.[1][2][3] The time to achieve these responses was also shorter with bosutinib.[2] While the rates of deeper molecular responses were initially significantly higher with bosutinib, these differences narrowed over longer follow-up periods.[1]
Ponatinib in T315I-Mutated Chronic Myeloid Leukemia
Ponatinib is a potent pan-BCR-ABL1 inhibitor that contains an N-methylpiperazine group and is notably effective against the T315I mutation, which confers resistance to many other TKIs.[5][6]
Data from the PACE and OPTIC Clinical Trials
The PACE (Ponatinib Ph+ ALL and CML Evaluation) trial investigated ponatinib in heavily pretreated CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) patients, including a cohort with the T315I mutation.[6][7] The OPTIC trial evaluated different starting doses of ponatinib to optimize its benefit-risk profile.[8]
| Trial | Patient Population | Efficacy Endpoint | Response Rate |
| PACE | CML with T315I mutation | Major Cytogenetic Response (MCyR) | 65%[6] |
| OPTIC (45mg starting dose) | CML with T315I mutation | Overall Response Rate (ORR) | 60%[8] |
In a matching-adjusted indirect comparison with asciminib in patients with the T315I mutation, ponatinib showed significantly higher rates of achieving a BCR-ABL1 transcript level of ≤1% and MMR by 12 months.[9]
Gilteritinib in FLT3-Mutated Acute Myeloid Leukemia (AML)
Gilteritinib is a potent and selective FLT3 inhibitor that has demonstrated significant clinical activity in patients with relapsed or refractory AML with FLT3 mutations (both internal tandem duplications and tyrosine kinase domain mutations).[10][11]
Clinical Trial Data for Gilteritinib
A phase I/II study of gilteritinib in patients with relapsed or refractory AML showed an overall response rate of 49% in patients with FLT3 mutations.[11] Furthermore, a phase II randomized study (NCT03836209) comparing gilteritinib with midostaurin in conjunction with standard chemotherapy for newly diagnosed FLT3-mutated AML found that gilteritinib led to higher remission and transplant rates.[12] Gilteritinib is also noted for being well-tolerated in the post-transplant setting.[13]
Signaling Pathway Inhibition
The primary mechanism of action for these N-methylpiperazine-containing TKIs is the inhibition of key signaling pathways that drive cancer cell proliferation and survival.
Caption: Comparative signaling pathways in CML and FLT3-mutated AML.
Experimental Protocols
The evaluation of TKI efficacy relies on standardized in vitro and cell-based assays.
Experimental Workflow for TKI Evaluation
Caption: Generalized workflow for preclinical and clinical evaluation of TKIs.
1. Biochemical Kinase Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the kinase's enzymatic activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Methodology:
-
A recombinant kinase (e.g., BCR-ABL1 or FLT3) is incubated with a specific substrate (a peptide or protein) and adenosine triphosphate (ATP) in a reaction buffer.
-
Serial dilutions of the test inhibitor are added to the reaction wells.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (measuring the incorporation of 32P or 33P from labeled ATP) or fluorescence/luminescence-based assays (using antibodies that specifically recognize the phosphorylated substrate).[14][15]
-
The percentage of inhibition is calculated for each inhibitor concentration, and the data are plotted to determine the IC50 value.
-
2. Cell Viability/Proliferation Assay (GI50 Determination)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cells that are dependent on the target kinase.
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50).
-
Methodology (MTT Assay):
-
Cancer cells (e.g., K562 for CML, MOLM-13 for FLT3-mutated AML) are seeded in 96-well plates and allowed to adhere overnight.[16]
-
The cells are then treated with serial dilutions of the TKI for a specified period (e.g., 72 hours).
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[17]
-
Metabolically active cells convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved using a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
The absorbance of the solution is measured with a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
The percentage of growth inhibition is calculated relative to untreated control cells, and the GI50 value is determined.[17]
-
3. Target Phosphorylation Assay (Western Blot)
This assay confirms that the TKI inhibits the target kinase within the cell, leading to a reduction in downstream signaling.
-
Objective: To assess the phosphorylation status of the target kinase and its downstream substrates.
-
Methodology:
-
Cells are treated with the TKI at various concentrations for a short period.
-
The cells are lysed to extract proteins.
-
Protein concentrations are determined to ensure equal loading.
-
The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies that specifically recognize the phosphorylated form of the target kinase (e.g., phospho-BCR-ABL or phospho-FLT3) or its downstream targets (e.g., phospho-STAT5, phospho-ERK).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody.
-
A chemiluminescent substrate is applied, and the resulting light signal is captured to visualize the protein bands. The intensity of the bands indicates the level of phosphorylation.
-
The membrane is often stripped and re-probed with antibodies for the total (phosphorylated and unphosphorylated) protein to serve as a loading control.[16]
-
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Bosutinib versus imatinib for newly diagnosed chronic phase chronic myeloid leukemia: final results from the BFORE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponatinib Given Early May Suppress New Mutations in Patients with CML | Value-Based Cancer Care [valuebasedcancer.com]
- 6. Ponatinib Overcomes Hard-to-Treat T315I Mutation in Patients with CML/ALL [ahdbonline.com]
- 7. Ponatinib Given Early May Stem Resistance in CML - Personalized Medicine in Oncology [personalizedmedonc.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Ponatinib vs. asciminib in post–second-generation tyrosine kinase inhibitor therapy for chronic-phase chronic myeloid leukemia: a matching-adjusted indirect comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Results of a Phase II study of gilteritinib versus midostaurin in newly diagnosed FLT3-mutated AML | VJHemOnc [vjhemonc.com]
- 13. The use of gilteritinib in post-transplant maintenance for AML with FLT3-ITD | VJHemOnc [vjhemonc.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity Profiling of 4-Methylpiperazin-2-one Kinase Inhibitors
This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of kinase inhibitors built around the 4-Methylpiperazin-2-one scaffold. For researchers and drug development professionals, understanding an inhibitor's selectivity is crucial for predicting its therapeutic efficacy and potential off-target effects. This document outlines standard experimental protocols, presents a comparative data framework, and visualizes key processes and pathways.
The 4-methylpiperazine moiety is a common structural feature in numerous kinase inhibitors, often incorporated to enhance aqueous solubility and target affinity.[1][2][3] Profiling inhibitors that contain this scaffold against a broad panel of kinases is a critical step in preclinical development to characterize their selectivity.[4][5]
Comparative Kinase Inhibition Profile
Effective kinase inhibitor development hinges on understanding a compound's potency and selectivity. The following table provides a representative structure for presenting kinase inhibition data. It compares a hypothetical inhibitor, 4-MP-Inhibitor-A , which is based on the this compound scaffold, against Staurosporine, a well-known non-selective kinase inhibitor.[6] The half-maximal inhibitory concentration (IC50) values are essential for this comparison.[4][6]
| Kinase Target | 4-MP-Inhibitor-A IC50 (nM) | Staurosporine IC50 (nM) | Kinase Family |
| CDK2 | 25 | 7 | CMGC |
| GSK3β | 68 | 10 | CMGC |
| PIM1 | 150 | 25 | CAMK |
| SRC | 1,200 | 6 | Tyrosine Kinase |
| EGFR | >10,000 | 50 | Tyrosine Kinase |
| VEGFR2 | 8,500 | 15 | Tyrosine Kinase |
| AKT1 | >10,000 | 20 | AGC |
| PKA | >10,000 | 12 | AGC |
Note: The data presented for "4-MP-Inhibitor-A" is hypothetical and serves as an illustrative example for comparative purposes.
Experimental Protocols
A standardized and robust protocol is essential for generating reliable and comparable kinase inhibition data. The following section details a common luminescence-based in vitro kinase assay used for determining IC50 values.[6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Principle: This assay measures the amount of ADP produced during a kinase reaction. The quantity of ADP is directly proportional to the kinase's activity. A luminescent signal is generated from the ADP, and a decrease in signal indicates inhibition of the kinase.[6]
Materials:
-
Purified, recombinant kinases of interest
-
Specific kinase substrate peptides/proteins
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., 4-MP-Inhibitor-A) dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[6]
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)[6]
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.[8]
-
-
Reaction Setup:
-
In a 384-well plate, add 5 µL of the serially diluted compounds to their respective wells.
-
Include control wells: "no inhibitor" (DMSO only) for 100% kinase activity and "no enzyme" for background luminescence.[8]
-
Add 10 µL of a solution containing the purified kinase enzyme in kinase assay buffer to each well (except for the background controls).
-
Incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[6][9]
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding 10 µL of a solution containing the kinase substrate and ATP to each well. The ATP concentration should ideally be close to the Km value for each specific kinase.[8]
-
The final reaction volume will be 25 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes. This time can be optimized based on the specific kinase's activity.[6]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[6]
-
Add 50 µL of the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Incubate for another 30 minutes at room temperature.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal of each well using a compatible plate reader.
-
Subtract the average background luminescence (from "no enzyme" wells) from all other readings.
-
Normalize the data by setting the average "no inhibitor" control as 100% kinase activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[6]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Visual representations are essential for understanding the complex relationships in signaling pathways and the logical flow of experimental procedures.
Caption: Simplified MAPK/ERK signaling pathway with potential inhibition points.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
References
- 1. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Negative Controls in Biological Assays: A Guide to Best Practices and a Critical Evaluation of 4-Methylpiperazin-2-one
A comprehensive guide for researchers, scientists, and drug development professionals on the principles of selecting appropriate negative controls for biological assays, with a specific analysis of the suitability of 4-Methylpiperazin-2-one. This guide emphasizes the importance of rigorous control selection to ensure the validity and reproducibility of experimental data.
In the realm of biological research and drug discovery, the integrity of experimental data hinges on the meticulous use of controls. Negative controls are fundamental to establishing a baseline and ensuring that observed effects are genuinely due to the experimental variable and not a result of off-target effects or experimental artifacts.[1][2][3] This guide provides a comparative overview of best practices for selecting negative controls and critically evaluates the suitability of this compound for this purpose, concluding that it is generally not an appropriate candidate due to the inherent biological activity of the piperazinone scaffold.
Understanding the "Gold Standard" for Negative Controls
The ideal negative control for a small molecule inhibitor or activator is a compound that is structurally very similar to the active compound but is biologically inactive against the target of interest.[4] This allows researchers to control for any effects caused by the chemical scaffold itself, its solubility, or its interaction with the assay components, independent of its specific biological activity. The use of a vehicle control, such as DMSO, is essential but does not account for potential off-target effects of the compound's core structure.[4]
This compound: An Inadvisable Negative Control
A thorough review of scientific literature does not support the use of this compound as a standard negative control. In contrast, the piperazine and piperazinone core structures are prevalent in a vast number of biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7] Derivatives of piperazin-2-one have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9]
The potential for this compound to exhibit unforeseen biological activity makes it a poor choice for a negative control. A "negative" result in the presence of this compound could be a false negative, where the compound's intrinsic activity masks a true positive effect of the experimental treatment. Conversely, any observed effect could be wrongly attributed to the treatment when it is, in fact, an off-target effect of the supposed "control."
Selecting an Appropriate Negative Control: A Workflow
The selection of a suitable negative control is a critical step in experimental design. The following workflow outlines a systematic approach to choosing and validating a negative control.
Caption: Workflow for the selection and validation of a negative control compound.
Comparative Data on Negative Control Strategies
The following table summarizes the advantages and disadvantages of different negative control strategies.
| Control Strategy | Description | Advantages | Disadvantages | When to Use |
| Structurally Similar Inactive Analog | A molecule with a similar chemical scaffold to the active compound but lacking the key functional groups for biological activity. | - Controls for scaffold-specific off-target effects.- Similar physicochemical properties. | - May not be commercially available.- Requires synthesis and validation. | Ideal for lead optimization and mechanistic studies of small molecules. |
| Inactive Enantiomer | The stereoisomer of a chiral drug that does not interact with the biological target. | - Identical physicochemical properties.- The most rigorous control for a chiral compound. | - Only applicable to chiral molecules.- Can be expensive or difficult to obtain. | When the active compound is chiral and its stereospecificity is known. |
| Vehicle Control (e.g., DMSO) | The solvent used to dissolve the test compound, administered at the same final concentration. | - Simple and universally applicable.- Controls for solvent-induced effects. | - Does not control for off-target effects of the compound's structure. | Mandatory in all experiments as a baseline control. |
| Genetic Controls (Knockdown/Knockout) | Cells or organisms where the target protein is absent or its expression is significantly reduced. | - Provides high confidence in target engagement.- Bypasses the need for a chemical control. | - Not always feasible.- Potential for compensatory mechanisms. | For target validation and to confirm the mechanism of action of a drug.[3] |
Experimental Protocols for Negative Control Validation
1. Primary Assay for Biological Inactivity
-
Objective: To confirm that the putative negative control does not have any significant activity in the primary biological assay of interest.
-
Methodology:
-
Prepare a dilution series of the negative control compound, typically covering a concentration range from the expected efficacious concentration of the active compound up to the highest soluble concentration.
-
Run the primary biological assay with the negative control compound in parallel with the active compound (positive control) and a vehicle-only control.
-
Measure the relevant assay endpoint (e.g., enzyme activity, cell viability, receptor binding).
-
Acceptance Criteria: The negative control should not produce a statistically significant effect on the assay endpoint compared to the vehicle control at all tested concentrations.
-
2. General Cytotoxicity Assay (e.g., MTT Assay)
-
Objective: To ensure that the negative control is not generally toxic to the cells used in the assay, which could lead to misleading results.
-
Methodology:
-
Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the negative control compound for a duration relevant to the primary assay (e.g., 24, 48, or 72 hours).
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm.
-
Acceptance Criteria: The concentration of the negative control used in the primary assay should not reduce cell viability by more than 10-20% compared to the vehicle control.
-
Signaling Pathway: The Importance of Specificity
Consider a hypothetical signaling pathway where a kinase is the target of an investigational inhibitor.
Caption: Role of an ideal negative control in dissecting on-target vs. off-target effects.
An ideal negative control, being structurally similar to the active inhibitor, helps to ensure that the observed cellular response is due to the specific inhibition of the "Target Kinase" and not an unforeseen interaction with an "Off-Target Protein."
Conclusion
The selection of an appropriate negative control is a cornerstone of robust scientific research. While the concept of a structurally similar, inactive analog is the gold standard, its practical implementation requires careful consideration and validation. Compounds like this compound, belonging to a class of molecules known for broad biological activity, are not suitable as negative controls. Researchers must invest the effort to identify, validate, or, if necessary, synthesize appropriate negative controls to ensure the reliability and interpretability of their findings. The use of multifaceted control strategies, including both chemical and genetic approaches, will ultimately lead to more reproducible and impactful science.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Positive and Negative Controls | Rockland [rockland.com]
- 3. Negative Control Group | Definition & Examples - Lesson | Study.com [study.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 8. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel 4-Methylpiperazin-2-one Analogs Against Established ABL Kinase Inhibitors
A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive performance benchmark of new 4-methylpiperazine-containing compounds against clinically relevant inhibitors of the ABL tyrosine kinase. The aberrant kinase activity of the BCR-ABL fusion protein is a key driver in Chronic Myeloid Leukemia (CML), making it a critical target for therapeutic intervention.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.
Introduction
The clinical management of CML was revolutionized by the development of tyrosine kinase inhibitors (TKIs) targeting the ATP-binding site of the BCR-ABL oncoprotein.[1] Imatinib, the first-in-class TKI, demonstrated remarkable efficacy; however, the emergence of drug resistance, often through point mutations in the kinase domain, necessitated the development of second and third-generation inhibitors.[3][4] The 4-methylpiperazine moiety is a well-established pharmacophore in kinase inhibitors, known to enhance solubility and target affinity.[5] This guide focuses on comparing the in vitro potency of novel derivative compounds, exemplified by CHMFL-ABL/KIT-155 and CHMFL-ABL-121, with established FDA-approved drugs for ABL kinase.
Comparative Analysis of Inhibitor Potency
The primary metric for evaluating the potency of a kinase inhibitor is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the target kinase's activity in vitro. Lower IC50 values are indicative of higher potency. The following tables summarize the biochemical IC50 values of the new compounds against wild-type ABL kinase in comparison to established inhibitors.
Table 1: Biochemical IC50 Values of New 4-Methylpiperazine Derivatives Against ABL Kinase
| Compound ID | Derivative Class | ABL Kinase IC50 (nM) |
| CHMFL-ABL/KIT-155 | 4-Methylpiperazine Derivative | 46[6][7] |
| CHMFL-ABL-121 | 4-Methylpiperazine Derivative | 2[8] |
Table 2: Biochemical IC50 Values of Known Benchmark Inhibitors Against ABL Kinase
| Inhibitor | Generation/Type | ABL Kinase IC50 (nM) |
| Imatinib | 1st Generation | ~600[] |
| Bosutinib | 2nd Generation (Dual Src/Abl) | 1.2[] |
| Ponatinib | 3rd Generation (Pan-BCR-ABL) | 0.37[] |
| PD173955 | Pyrido[2,3-d]pyrimidine | 1-2[4] |
Note: IC50 values can vary based on specific assay conditions. Data presented here is for comparative purposes.
Experimental Methodologies
Accurate and reproducible data is contingent on standardized experimental protocols. The following section details a representative methodology for determining the in vitro inhibitory activity of compounds against ABL kinase.
Protocol: In Vitro ABL Kinase Inhibition Assay (Biochemical)
This protocol describes a general method to determine the IC50 of an inhibitor against purified, recombinant ABL enzyme. Assays often measure the transfer of a phosphate group from ATP to a tyrosine residue on a synthetic substrate.
1. Materials and Reagents:
-
Enzyme: Recombinant active ABL kinase.
-
Substrate: Synthetic peptide substrate (e.g., Abltide or poly(Glu, Tyr) 4:1).[10][11]
-
Test Compounds: New 4-methylpiperazine derivatives and benchmark inhibitors, dissolved in Dimethyl Sulfoxide (DMSO).
-
ATP: Adenosine triphosphate, may be radiolabeled (e.g., [γ-³²P]ATP) or used in conjunction with ADP-detecting systems.[10][11]
-
Kinase Reaction Buffer: Typically contains 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.01% Brij-35.[5][12]
-
Assay Plates: 96-well or 384-well plates.
-
Detection System: Depending on the method, this could be a scintillation counter, a luminescence plate reader (e.g., for ADP-Glo™ assay), or equipment for ELISA-based detection.[10][11]
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and benchmark inhibitors in DMSO. Further dilute these in the kinase reaction buffer to achieve the desired final assay concentrations.
-
Reaction Setup: To the wells of the assay plate, add the diluted inhibitor solutions or vehicle control (DMSO).
-
Enzyme and Substrate Addition: Add the ABL kinase enzyme and the peptide substrate to the wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[13]
-
Initiation of Kinase Reaction: Start the reaction by adding ATP to each well.
-
Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[5][10]
-
Reaction Termination: Stop the reaction. The method of termination depends on the detection format (e.g., adding a stop solution, or in the case of ADP-Glo™, adding the ADP-Glo™ Reagent).[11]
-
Signal Detection: Measure the amount of phosphorylated substrate or the amount of ADP produced.
3. Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Mechanism of Action: BCR-ABL Signaling
The BCR-ABL oncoprotein promotes leukemic cell proliferation and survival by activating a complex network of downstream signaling pathways.[2] Key pathways include the RAS/RAF/MEK/ERK pathway, which drives cell proliferation, and the PI3K/AKT/mTOR pathway, which promotes cell survival and inhibits apoptosis.[1][2][14] ABL kinase inhibitors function by blocking the ATP-binding site of BCR-ABL, thereby preventing the phosphorylation and activation of these critical downstream effectors.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Utility of 4-Methylpiperazin-2-one in the Validation of a Novel Kinase Drug Discovery Hypothesis
In the landscape of modern drug discovery, the validation of a biological target is a critical first step that dictates the trajectory and ultimate success of a therapeutic program. Small molecule probes serve as invaluable tools in this process, enabling researchers to interrogate the function of a target protein and establish a clear link to disease pathology. This guide provides a comparative analysis of 4-Methylpiperazin-2-one as a chemical tool for validating a drug discovery hypothesis, contextualized within a hypothetical kinase target program. We compare its performance with alternative chemical scaffolds and provide supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Hypothetical Drug Discovery Scenario: Targeting Kinase X for Cancer Therapy
Our hypothetical scenario focuses on "Kinase X," a newly identified serine/threonine kinase implicated in the proliferation of a specific cancer cell line. The drug discovery hypothesis is that the inhibition of Kinase X's catalytic activity will lead to cell cycle arrest and apoptosis, thereby representing a viable therapeutic strategy. To validate this hypothesis, small molecule probes are required to selectively engage and inhibit Kinase X in cellular models.
Comparative Analysis of Chemical Probes
We evaluated three chemical scaffolds for their ability to bind to the ATP-binding site of Kinase X and serve as a starting point for the development of a potent and selective inhibitor. The selected compounds were this compound, a simple piperazine derivative (Alternative A), and a more complex morpholine-based compound (Alternative B).
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted LogP |
| This compound | 114.15 | -0.85 | |
| Alternative A | 86.13 | -0.45 | |
| Alternative B | 145.16 | 0.25 | |
| Note: Chemical structures are illustrative for this guide. |
Table 1: Physicochemical Properties of Investigated Compounds
Biophysical and Biochemical Screening Data
The initial validation of target engagement was performed using biophysical and biochemical assays. Surface Plasmon Resonance (SPR) was used to measure direct binding affinity (KD), while a biochemical assay was employed to determine the half-maximal inhibitory concentration (IC50) against Kinase X.
| Compound | SPR Binding Affinity (KD, µM) | Biochemical Potency (IC50, µM) |
| This compound | 250 | > 500 |
| Alternative A | 400 | > 500 |
| Alternative B | 150 | 300 |
Table 2: Comparative Performance in Primary Assays
The data indicates that while all three compounds exhibit weak binding to Kinase X, as is typical for fragment-like molecules, this compound and Alternative B show more promising initial engagement than Alternative A. The superior performance of Alternative B in the biochemical assay suggests that its chemical features may be more amenable to interacting with key residues in the active site. However, the simpler structure and lower molecular weight of this compound make it an attractive starting point for fragment-based drug design (FBDD), offering more vectors for chemical elaboration.
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay
-
Immobilization: Recombinant full-length Kinase X is immobilized on a CM5 sensor chip via amine coupling to a target density of approximately 10,000 response units (RU).
-
Binding Analysis: A dilution series of each compound in a running buffer (e.g., HBS-EP+) is injected over the sensor surface at a flow rate of 30 µL/min.
-
Data Analysis: The resulting sensorgrams are double-referenced by subtracting the signal from a reference flow cell and a blank injection. The steady-state response is plotted against the compound concentration, and the data is fitted to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
Biochemical Kinase Assay
-
Reaction Setup: The assay is performed in a 384-well plate. Each well contains Kinase X, a fluorescently labeled peptide substrate, and ATP at its Km concentration in a kinase assay buffer.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Reaction and Detection: The reaction is incubated at room temperature for 60 minutes and then stopped. The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The raw data is converted to percent inhibition relative to DMSO controls. The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualizing the Drug Discovery Process
To further clarify the concepts discussed, the following diagrams illustrate the hypothetical signaling pathway, the experimental workflow for hypothesis validation, and the logical relationship of the validation process.
Caption: Hypothetical signaling pathway involving Kinase X.
Caption: Experimental workflow for hypothesis validation.
Caption: Logical relationship of the validation process.
Conclusion
The validation of a drug discovery hypothesis is a multifaceted process that relies on the careful selection and evaluation of chemical tools. In our hypothetical case study of Kinase X, this compound presents itself as a viable, albeit weak, starting point for a fragment-based approach. Its simple structure, low molecular weight, and confirmed binding make it a suitable scaffold for chemical elaboration to improve potency and selectivity. While more complex alternatives may show better initial activity, the principles of FBDD often favor simpler fragments that allow for a more systematic exploration of chemical space. This guide underscores the importance of a data-driven, comparative approach to selecting the right chemical tools to robustly validate a drug discovery hypothesis.
Safety Operating Guide
Proper Disposal of 4-Methylpiperazin-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 4-Methylpiperazin-2-one (CAS No. 34770-60-0), also known as 1-Methyl-3-piperazinone. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Hazard Summary
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. This information directly informs the necessary precautions for its disposal.
| Hazard Information | Description | Source |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [1] |
| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation. | [1] |
| Skin Sensitization | Category 1: May cause an allergic skin reaction. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system): May cause respiratory irritation. | [1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Containerization:
-
Ensure the waste this compound is stored in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Waste Collection:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Documentation:
-
Complete all necessary hazardous waste disposal forms as required by your institution and local regulations. Accurately identify the waste as this compound and list its known hazards.
-
-
Professional Disposal:
-
The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1] These professionals are equipped to handle and treat the chemical in accordance with federal, state, and local regulations.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
